3-(Chloromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |
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InChI Key |
UZGLOGCJCWBBIV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CN=C1)CCl.Cl | |
| Source | PubChem | |
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Molecular Formula |
C6H6ClN.ClH, C6H7Cl2N | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Related CAS |
3099-31-8 (Parent) | |
| Record name | 3-(Chloromethyl)pyridine hydrochloride | |
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DSSTOX Substance ID |
DTXSID6020309 | |
| Record name | 3-(Chloromethyl)pyridine hydrochloride | |
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Molecular Weight |
164.03 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-(chloromethyl)pyridine hydrochloride appears as yellow powder or yellow-tan solid with an irritating odor. (NTP, 1992), Yellow or tannish-yellow solid with an irritating odor; Hygroscopic; [CAMEO] Off-white powder; [MSDSonline] | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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| Record name | 3-(Chloromethyl)pyridine hydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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CAS No. |
6959-48-4 | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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| Record name | 3-(Chloromethyl)pyridine hydrochloride | |
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| Record name | 3-(Chloromethyl)pyridine hydrochloride | |
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| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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| Record name | 3-(Chloromethyl)pyridine hydrochloride | |
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| Record name | 3-(chloromethyl)pyridinium chloride | |
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| Record name | 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE | |
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| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Melting Point |
286 to 291 °F (NTP, 1992), 137-143 °C | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Foundational & Exploratory
Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 3-(chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from 3-picoline (3-methylpyridine). This document details two principal pathways: a multi-step synthesis involving oxidation and subsequent functional group manipulations, and a more direct approach via free-radical chlorination of the picoline methyl group. The guide includes detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in the practical application of these methods.
Overview of Synthetic Strategies
The conversion of 3-picoline to this compound can be accomplished through two distinct strategies.
-
Route 1: Indirect Multi-Step Synthesis. This pathway involves the initial oxidation of the methyl group to a carboxylic acid, followed by esterification, reduction to an alcohol, and final conversion to the desired chloromethyl compound. This route is well-documented and offers high purity, though it involves multiple transformations.[1][2]
-
Route 2: Direct Free-Radical Chlorination. This approach involves the direct chlorination of the methyl side-chain using a chlorinating agent and a free-radical initiator. While more atom-economical, this method can present challenges in selectivity and control, particularly for the 3-isomer of picoline.[3]
The following diagram illustrates the overall workflow for both synthetic routes.
References
physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride (CAS RN: 6959-48-4). The information is intended for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceutical, agricultural, and veterinary chemicals.[1] This document consolidates critical data, including physical characteristics, chemical reactivity, and detailed experimental protocols, to support its effective and safe application in a laboratory setting.
Core Physical and Chemical Properties
This compound is a pyridine derivative that serves as an important building block in organic synthesis.[2] It is recognized by several synonyms, including 3-Picolyl chloride hydrochloride and 3-Pyridylmethyl chloride hydrochloride.[3][4][5] The hydrochloride salt form enhances its stability and water solubility compared to its free base counterpart.
The compound typically appears as a white to yellow or tan crystalline powder or solid with an irritating odor.[3][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]
Table 1: Summary of Physical Properties
| Property | Value | References |
| Molecular Formula | C₆H₇Cl₂N (or C₆H₆ClN · HCl) | [1][3][5][6][7] |
| Molecular Weight | 164.03 g/mol | [1][3][5][6][7][8] |
| Melting Point | 137-143 °C | [3][5] |
| 144 °C | [4] | |
| 286 to 291 °F (141 to 144 °C) | [3] | |
| Solubility | Water soluble | [3][4][5] |
| ≥ 100 mg/mL in water at 66 °F (19 °C) | [3][5] | |
| Appearance | White to beige crystalline needles or powder | [5] |
| Yellow powder or yellow-tan solid | [3] |
This compound is a reactive compound, primarily due to the chloromethyl group, which is susceptible to nucleophilic substitution. This reactivity is fundamental to its role as an intermediate in synthesizing more complex molecules.[2]
Table 2: Summary of Chemical and Safety Properties
| Property | Description | References |
| Reactivity Profile | Incompatible with strong oxidizing agents and strong bases.[5] May be corrosive to metals.[4][9] | [4][5][9] |
| Stability | Stable under recommended storage conditions. It is hygroscopic and should be stored under an inert atmosphere.[5] | [5] |
| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and chlorides.[3] | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Corrosion 1B, Serious Eye Damage 1, Mutagenicity 2.[7][8] Harmful if swallowed and causes severe skin burns and eye damage.[4][7][9] | [4][7][8][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons on the pyridine ring and the chloromethyl group. In D₂O, representative shifts are observed at approximately 9.12 ppm, 8.97 ppm, 8.72 ppm, 8.14 ppm (aromatic protons), and 5.07 ppm (methylene protons of the -CH₂Cl group).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule, confirming the presence of the pyridine ring and C-Cl bond.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further aiding in its structural confirmation.[3]
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of this compound.
A prevalent and high-yield method for synthesizing this compound involves the chlorination of 3-pyridinemethanol (also known as 3-pyridyl carbinol) using thionyl chloride (SOCl₂).[11][12] This method is favored for its efficiency and the high purity of the resulting product.[12]
Materials and Equipment:
-
3-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Inert organic solvent (e.g., Toluene)
-
Reaction flask with a stirrer, addition funnel, and temperature control (e.g., water bath)
-
Filtration apparatus
-
Vacuum or nitrogen source
Procedure:
-
Preparation: A solution of 3-pyridinemethanol is prepared in an inert solvent like toluene.[12]
-
Reaction Setup: The reaction flask is charged with thionyl chloride (a slight molar excess, e.g., 1.1-1.3 equivalents) and a portion of the inert solvent.[11][12] The mixture is stirred and the temperature is adjusted to approximately 25°C.[12]
-
Addition: The 3-pyridinemethanol solution is added slowly from the addition funnel into the thionyl chloride solution. The addition should occur below the surface of the liquid to prevent the formation of impurities.[12]
-
Temperature Control: The reaction temperature is carefully maintained in the range of 23-35°C throughout the addition using a water bath.[12]
-
Precipitation and Recovery: After the addition is complete, the product precipitates from the reaction mixture. This process can be assisted by applying a vacuum or purging with nitrogen.[12]
-
Filtration and Washing: The solid product is collected by filtration. The filter cake is then washed with the inert solvent to remove any remaining impurities.[12]
-
Drying: The final product, this compound, is dried under vacuum to yield a high-purity solid.
GC/MS is a standard method for the analysis of semi-volatile organic compounds like this compound, allowing for both separation and identification.[3]
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column
-
Mass Spectrometer (MS) detector
Procedure (General Outline based on EPA Method 8270B):
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., dichloromethane). Internal standards are added for quantification.
-
Injection: A small volume (e.g., 1-2 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities.
-
Detection and Identification: As components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound is compared to a reference library (e.g., NIST) for positive identification.[13] The estimated quantitation limit for this technique can be around 100 µg/L.[3]
Visualized Workflows and Relationships
Diagrams created using Graphviz DOT language provide clear visual representations of key processes and concepts related to this compound.
Caption: A flowchart of the synthesis of this compound.
Caption: Role of the compound as an intermediate in synthesis.
References
- 1. Abstract for TR-95 [ntp.niehs.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6959-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]
- 6. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3-Picolyl chloride hydrochloride(6959-48-4) IR Spectrum [chemicalbook.com]
- 11. CN105085377A - Synthetic method of this compound - Google Patents [patents.google.com]
- 12. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 13. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pyridine hydrochloride is a pivotal chemical intermediate, widely utilized in the pharmaceutical and agrochemical industries. Its reactivity, primarily centered around the chloromethyl group, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on data presentation and detailed experimental protocols.
Core Data Summary
CAS Number: 6959-48-4
Synonyms: 3-Picolyl chloride hydrochloride, Pyridine, 3-(chloromethyl)-, hydrochloride, 3-(Chloromethyl)pyridinium chloride, 3-Pyridylmethyl chloride hydrochloride[1]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClN·HCl | [2] |
| Molecular Weight | 164.03 g/mol | [2] |
| Melting Point | 137-143 °C | [2] |
| Appearance | White to pale brown crystalline powder or needles | [3] |
| Solubility | Soluble in water | |
| Purity (Assay) | ≥96.0% | [3] |
| Water Content | <1.5% (Karl Fischer) | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for ensuring a high-purity starting material for subsequent reactions. Several synthetic routes have been developed, with the chlorination of 3-pyridinemethanol being a common and efficient method.
Experimental Protocol: Synthesis from 3-Pyridinemethanol
This protocol details the synthesis of this compound from 3-pyridinemethanol (also known as 3-picolyl alcohol) using thionyl chloride.
Materials:
-
3-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
Procedure:
-
A solution of 3-pyridinemethanol in toluene is prepared.
-
Thionyl chloride is charged into a reaction vessel containing toluene.
-
The 3-pyridinemethanol solution is slowly added to the thionyl chloride solution while maintaining the reaction temperature between 23-35 °C.
-
After the addition is complete, the reaction mixture is stirred.
-
A vacuum is applied to the mixture to facilitate the precipitation of the product.
-
The resulting solid is collected by filtration.
-
The collected solid is washed with toluene and dried under vacuum.
This process typically yields this compound in high purity and yield.
Reactivity and Applications
The primary utility of this compound in drug development and organic synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a variety of nucleophiles.
General Nucleophilic Substitution Reaction
A common application involves the reaction of this compound with a nucleophile (Nu⁻) to form a new carbon-nucleophile bond, displacing the chloride ion. This reaction is fundamental to the synthesis of numerous pharmaceutical intermediates.
Visualizing the Synthesis and Reactivity
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A generalized schematic of the SN2 nucleophilic substitution reaction involving this compound.
References
Solubility Profile of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Chloromethyl)pyridine hydrochloride in common laboratory solvents. Due to the limited availability of precise quantitative data in public literature for all common solvents, this guide presents a combination of available quantitative data, qualitative information, and data from structurally related compounds to offer valuable insights for researchers and professionals in drug development.
Core Solubility Data
The solubility of this compound is a critical parameter for its use in synthesis, formulation, and various biochemical assays. As a hydrochloride salt, it exhibits significantly different solubility characteristics compared to its free base, 3-(chloromethyl)pyridine. The presence of the ionic hydrochloride group generally enhances its solubility in polar solvents, particularly water.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature | Solubility | Source |
| Water | 19 °C (66.2 °F) | ≥ 10 g/100 mL | [1] |
| Water | 18.9 °C (66 °F) | ≥ 100 mg/mL | [2] |
Qualitative and Inferred Solubility
While specific quantitative data in common organic solvents is scarce, qualitative information and data from analogous compounds provide a strong basis for predicting its solubility behavior. The free base, 3-(chloromethyl)pyridine, is noted to have high solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Its solubility in nonpolar solvents like hexane and toluene is limited. As this compound is more polar than its free base, it is expected to be readily soluble in polar solvents and poorly soluble in nonpolar solvents.
A structurally similar compound, 3-(chloromethyl)-5-methylpyridine hydrochloride, is reported to be soluble in water, ethanol, and acetone. Furthermore, the parent compound, pyridinium chloride, is known to be soluble in ethanol and chloroform, but insoluble in diethyl ether.
Based on these observations, the expected solubility of this compound in other common solvents is as follows:
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent, similar to water. |
| Ethanol | High | Polar protic solvent. A related compound is soluble in ethanol. |
| Acetone | Moderate to High | Polar aprotic solvent. A related compound is soluble in acetone. |
| Dichloromethane | Low to Moderate | Moderately polar solvent. |
| Ethyl Acetate | Low | Less polar than alcohols and acetone. |
| Toluene | Very Low/Insoluble | Nonpolar aromatic solvent. |
| Diethyl Ether | Very Low/Insoluble | Nonpolar solvent. Pyridinium chloride is insoluble in diethyl ether. |
| Hexane | Very Low/Insoluble | Nonpolar aliphatic solvent. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method provides a reliable experimental protocol.
Materials and Equipment
-
This compound
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size)
-
Pre-weighed sample containers
-
Oven or rotary evaporator
-
Desiccator
Workflow for Solubility Determination
Caption: General workflow for determining solubility via the gravimetric method.
Step-by-Step Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.
-
Filtration: Carefully draw a sample of the supernatant using a syringe and immediately pass it through a 0.45 µm syringe filter into a pre-weighed, dry container. This step removes any undissolved microparticles.
-
Solvent Evaporation: Accurately weigh the container with the filtered solution. Remove the solvent by a suitable method, such as gentle heating in an oven (below the decomposition temperature of the compound) or by using a rotary evaporator.
-
Drying and Final Weighing: Place the container with the solid residue in a desiccator to cool and remove any residual moisture. Weigh the container until a constant mass is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of filtrate in mL) * 100
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data is readily available for aqueous solutions, further experimental determination is necessary for precise measurements in specific organic solvents. The provided experimental protocol offers a robust method for researchers to obtain this critical data, facilitating the effective use of this compound in research and development.
References
molecular structure and weight of 3-(Chloromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its pyridine ring and reactive chloromethyl group make it a versatile building block for introducing the pyridylmethyl moiety into larger molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
This compound is the hydrochloride salt of 3-(chloromethyl)pyridine. The presence of the hydrochloride salt enhances the compound's stability and water solubility.
Chemical Structure:
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClN · HCl or C₆H₇Cl₂N | [1][2] |
| Molecular Weight | 164.03 g/mol | [1][2] |
| CAS Number | 6959-48-4 | [1] |
| Appearance | White to off-white or yellow crystalline solid or powder | [2] |
| Melting Point | 137-143 °C | [1] |
| IUPAC Name | 3-(chloromethyl)pyridine;hydrochloride | [2] |
| Solubility | Soluble in water | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process starting from 3-methylpyridine (3-picoline).[4] This process is outlined below.
dot
Caption: Synthesis pathway of this compound.
Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid [4]
-
In a suitable reaction flask, 3-methylpyridine is suspended in water.
-
The mixture is heated to 85-90 °C.
-
Potassium permanganate (KMnO₄) is added portion-wise to control the exothermic reaction. The molar ratio of 3-methylpyridine to potassium permanganate is approximately 1:2.1-2.3.
-
The reaction mixture is stirred at this temperature for about 30 minutes.
-
After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid.
-
The precipitated 3-picolinic acid is collected by filtration.
Step 2: Esterification to Methyl Pyridine-3-carboxylate [4]
-
The obtained 3-picolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The molar ratio of 3-picolinic acid to methanol is approximately 1:1.3.
-
The reaction mixture is heated to drive the esterification to completion.
-
The resulting methyl pyridine-3-carboxylate is isolated after an appropriate workup procedure.
Step 3: Reduction to 3-Pyridinemethanol [4]
-
Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
-
Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride. The choice of reducing agent and solvent system will depend on the scale and desired reaction conditions.
Step 4: Chlorination to this compound [4]
-
3-Pyridinemethanol is reacted with thionyl chloride (SOCl₂) to form the target product. The molar ratio of 3-pyridinemethanol to thionyl chloride is approximately 1:1.1-1.3.
-
The reaction is typically carried out in an inert solvent.
-
The product, this compound, precipitates from the reaction mixture and can be isolated by filtration.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield a product of high purity.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information for the structural confirmation of this compound. The spectrum is typically run in a deuterated solvent such as D₂O.
dot
References
- 1. Page loading... [guidechem.com]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105085377A - Synthetic method of this compound - Google Patents [patents.google.com]
3-(Chloromethyl)pyridine hydrochloride melting point and appearance
Technical Guide: 3-(Chloromethyl)pyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its melting point and appearance. Detailed experimental protocols for its synthesis and melting point determination are also included.
Physicochemical Properties
Appearance
This compound is generally described as a solid material. Its color can range from white to yellow or tan.[1][2][3][4] Specific descriptions include:
-
A slightly off-white crystalline solid[2]
-
Yellow powder or a yellow-tan solid, noted to have an irritating odor[1]
Melting Point
The melting point of this compound is consistently reported in the range of 137°C to 144°C. Impurities may cause a depression and broadening of this range.
| Melting Point Range (°C) | Melting Point (°C) | Melting Point (°F) | Source(s) |
| 137-143 | [1][5] | ||
| 144 | [6] | ||
| 286-291 | [1] |
Experimental Protocols
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound like this compound using a melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[7]
-
Finely powder the crystalline sample.
-
Press the open end of a glass capillary tube into the powdered sample.[7]
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 3 mm in height.[8]
-
-
Apparatus Setup:
-
Measurement:
-
Begin heating rapidly until the temperature is about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Post-Measurement:
-
Allow the apparatus to cool sufficiently before performing another measurement.[7]
-
Caption: Workflow for Melting Point Determination.
Synthesis Protocol: From 3-Pyridyl Carbinol
This compound can be synthesized in high yield and purity by reacting 3-pyridyl carbinol with thionyl chloride.[2]
Methodology:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the thionyl chloride solution and maintain the temperature at approximately 25°C.
-
Slowly add the 3-pyridyl carbinol solution to the thionyl chloride solution, ensuring the reaction temperature is maintained between 23-35°C. A water bath can be used for cooling.[2]
-
-
Product Isolation:
-
Drying:
-
Dry the final product under vacuum at room temperature to obtain this compound as a crystalline solid.[2]
-
Caption: Synthesis from 3-Pyridyl Carbinol.
Synthesis Protocol: Multi-step from 3-Methylpyridine
An alternative synthesis route starts with the oxidation of 3-methylpyridine.[9][10]
Methodology:
-
Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.[9][10]
-
Esterification: The resulting 3-picolinic acid undergoes esterification with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.[9][10]
-
Reduction: The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.[9][10]
-
Chlorination: Finally, the 3-pyridinemethanol is reacted with thionyl chloride to yield the target product, this compound.[9][10]
References
- 1. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. This compound | 6959-48-4 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]
- 6. This compound | 6959-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. CN105085377A - Synthetic method of this compound - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
Stability and Storage of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-(Chloromethyl)pyridine hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and proper handling of this compound.
Chemical and Physical Properties
This compound is a white to pale brown crystalline powder or solid.[1] It is hygroscopic and soluble in water.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClN · HCl | [3] |
| Molecular Weight | 164.03 g/mol | [3] |
| Melting Point | 137-143 °C | [3] |
| Appearance | White to pale brown crystalline powder or needles | [1] |
| Solubility | Water soluble | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Stability Profile
Detailed quantitative stability data for this compound under various stress conditions are not extensively available in the public domain. However, based on its chemical structure and general knowledge of similar compounds, a stability profile can be inferred. As a chloromethyl derivative of pyridine, the compound is susceptible to hydrolysis and nucleophilic substitution. The hydrochloride salt form generally offers improved stability over the free base.
Forced degradation studies are crucial to understanding the intrinsic stability of the molecule.[4] Such studies involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products and pathways.
Table 1: Summary of Potential Degradation Pathways under Forced Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid Hydrolysis | Hydrolysis of the chloromethyl group. | 3-(Hydroxymethyl)pyridine, Hydrochloric Acid |
| Base Hydrolysis | Hydrolysis of the chloromethyl group. | 3-(Hydroxymethyl)pyridine |
| Oxidation | Oxidation of the pyridine ring or the chloromethyl group. | Pyridine-3-carbaldehyde, Pyridine-3-carboxylic acid (Nicotinic acid), N-oxides |
| Thermal Degradation | Decomposition, potentially leading to polymerization or elimination reactions. When heated to decomposition, it emits toxic fumes of nitrogen oxides and chlorides. | Complex mixture of pyridinic compounds |
| Photodegradation | Photolytic cleavage of the C-Cl bond, leading to radical formation and subsequent reactions. | Dimeric products, products of reaction with solvents |
Degradation Pathway Visualization
The following diagram illustrates a probable degradation pathway of this compound via hydrolysis.
Caption: Probable hydrolytic degradation of this compound.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality and safety of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |
| Humidity | Keep container tightly closed in a dry and well-ventilated place.[1] | The compound is hygroscopic and can degrade in the presence of moisture. |
| Light | Store away from direct light. | To prevent photolytic degradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Store in the original container.[1] Lined metal cans or plastic pails are suitable.[1] | To prevent contamination and degradation. |
| Incompatible Materials | Strong oxidizing agents.[5] | To prevent vigorous reactions. |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. | The compound is corrosive and can cause severe skin burns and eye damage.[1] |
Logical Workflow for Handling and Storage
The following diagram outlines a logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage.
Experimental Protocols
Detailed, validated stability-indicating methods for this compound are not readily found in scientific literature. However, a starting point for method development can be adapted from methods used for similar compounds.[6]
Stability-Indicating HPLC Method (Proposed)
This proposed method would require validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., heat, acid, base, oxidation).
-
Neutralize the samples if necessary and dilute to an appropriate concentration for HPLC analysis.
Decision Tree for Stability Testing
This diagram provides a logical approach to planning and executing stability studies.
Caption: A decision tree for planning stability studies.
Conclusion
While specific, publicly available stability data for this compound is limited, this guide provides a framework for its stable storage and handling based on its chemical properties and general principles of pharmaceutical stability testing. It is imperative for researchers and developers to conduct their own stability studies using validated analytical methods to ensure the quality and integrity of this compound in their specific applications. The provided protocols and workflows offer a starting point for establishing robust internal procedures.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(クロロメチル)ピリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hygroscopic Nature of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pyridine hydrochloride is a widely utilized intermediate in the synthesis of various pharmaceutical compounds. Its physical properties, particularly its interaction with atmospheric moisture, are of critical importance for handling, storage, and formulation development. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, offering detailed experimental protocols for its characterization and guidance on interpreting the resulting data. While literature widely acknowledges the hygroscopic nature of this compound, this guide provides the framework for quantifying this property.[1][2]
The absorption of moisture by active pharmaceutical ingredients (APIs) and intermediates can significantly impact their chemical stability, physical properties, and overall quality.[3][4] Understanding the hygroscopicity of this compound is therefore essential for ensuring the integrity and reproducibility of research and manufacturing processes.[3]
Understanding Hygroscopicity
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of water uptake is influenced by factors such as relative humidity (RH), temperature, and the chemical structure of the compound.[4] For pharmaceutical solids, hygroscopicity is a critical parameter that can affect:
-
Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.
-
Physical Stability: Moisture uptake can lead to changes in crystal structure, deliquescence (dissolving in absorbed water), and altered flow properties of powders.[4]
-
Dosage Form Performance: In a final drug product, changes in the physical form of an ingredient due to moisture can impact dissolution rates and bioavailability.
Quantitative Analysis of Hygroscopicity
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS), also referred to as Gravimetric Sorption Analysis (GSA), is a state-of-the-art method for accurately measuring the extent and rate of water sorption by a sample at various relative humidity levels.[3][][6]
Objective: To quantify the mass change of this compound as a function of relative humidity at a constant temperature.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated within the DVS instrument)
-
This compound sample (approximately 5-10 mg)
-
Nitrogen gas supply (for the DVS instrument)
Methodology:
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound onto the DVS sample pan.
-
Drying/Pre-treatment: The sample is initially dried within the DVS instrument by exposure to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial dry weight serves as the baseline for all subsequent measurements.[6]
-
Sorption Analysis: The relative humidity within the sample chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).
-
Desorption Analysis: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH to assess the desorption behavior and any potential hysteresis.
-
Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is used to generate a moisture sorption-desorption isotherm plot.
Experimental Protocol: Static Method (European Pharmacopoeia Approach)
A more traditional, though less detailed, method involves exposing the sample to a constant humidity environment for a fixed period.[6][7]
Objective: To classify the hygroscopicity of this compound based on its percentage weight gain after 24 hours at a specific high-humidity condition.
Materials and Equipment:
-
Desiccator
-
Saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride maintains approximately 80% RH at 25°C).[6]
-
Analytical balance
-
Shallow weighing bottle or petri dish
-
Thermohygrometer
Methodology:
-
Sample Preparation: Accurately weigh approximately 300-500 mg of this compound into a tared, dry weighing bottle.[6]
-
Exposure: Place the open weighing bottle containing the sample into a desiccator maintained at 25°C and 80% RH.[6]
-
Equilibration: Store the sample under these conditions for 24 hours.[4][6]
-
Final Weighing: After 24 hours, remove the weighing bottle from the desiccator and immediately weigh it to determine the final weight of the sample.
-
Calculation: Calculate the percentage weight gain using the following formula:
% Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100
Data Presentation and Interpretation
The data obtained from hygroscopicity testing should be presented in a clear and structured format to facilitate interpretation.
Data Summary Table
The following table illustrates how data from a DVS experiment on this compound could be presented.
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |
| 0 | 0.00 | 0.25 |
| 10 | 0.15 | 0.40 |
| 20 | 0.30 | 0.55 |
| 30 | 0.50 | 0.75 |
| 40 | 0.80 | 1.05 |
| 50 | 1.20 | 1.45 |
| 60 | 1.80 | 2.05 |
| 70 | 2.50 | 2.75 |
| 80 | 4.00 | 4.25 |
| 90 | 7.50 | 7.50 |
Hygroscopicity Classification
Based on the percentage weight gain, the hygroscopicity of the material can be classified according to the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) standards.[][6]
| Classification | % Weight Gain (at 25°C, 80% RH for 24h) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Visualizations
Experimental Workflow for Hygroscopicity Assessment
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Logical Diagram for Hygroscopicity Classification
Caption: Decision tree for hygroscopicity classification.
Handling and Storage Recommendations
Given its hygroscopic nature, specific precautions should be taken when handling and storing this compound to maintain its quality and integrity.
-
Storage: The compound should be stored in tightly sealed containers in a cool, dry place.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture.
-
Handling: When handling the material, especially for weighing and transfer, it is advisable to work in a controlled environment with low relative humidity, such as a glove box or a room with dehumidification. Avoid prolonged exposure to ambient air.
-
Packaging: Use of packaging materials with a low moisture vapor transmission rate is recommended. The inclusion of a desiccant within the secondary packaging can provide additional protection.
Conclusion
This compound is a hygroscopic compound, a property that necessitates careful consideration during its lifecycle in research and development. While specific quantitative data is sparse in public literature, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its moisture-sorption behavior. By quantifying its hygroscopicity using methods like Dynamic Vapor Sorption, scientists and developers can make informed decisions regarding storage conditions, formulation strategies, and manufacturing processes, ultimately ensuring the quality and stability of the final products derived from this important chemical intermediate.
References
- 1. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]
- 3. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 4. pharmainfo.in [pharmainfo.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Key Reactive Groups in 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key reactive groups in 3-(Chloromethyl)pyridine hydrochloride, a versatile building block in medicinal chemistry and materials science. The document elucidates the reactivity of the chloromethyl group and the pyridinium ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of these reactive centers is crucial for the strategic design and synthesis of novel chemical entities.
Introduction
This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure comprises a pyridine ring, which exists in its protonated pyridinium form, and a reactive chloromethyl substituent at the 3-position. This unique combination of a good leaving group on a benzylic-like carbon and a heterocyclic aromatic ring dictates its chemical behavior and renders it a valuable precursor for a wide array of molecular architectures. This guide will delve into the distinct reactivity of these two key functional groups.
Chemical Structure and Properties
This compound is a white to pale yellow crystalline solid. The presence of the hydrochloride salt ensures its stability and enhances its solubility in polar solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇Cl₂N | --INVALID-LINK-- |
| Molecular Weight | 164.03 g/mol | --INVALID-LINK-- |
| Melting Point | 137-143 °C | Sigma-Aldrich |
| CAS Number | 6959-48-4 | --INVALID-LINK-- |
The Chloromethyl Group: A Hub of Nucleophilic Substitution
The primary site of reactivity in this compound is the chloromethyl group. The carbon atom of this group is electrophilic and susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.
The SN2 Reaction Mechanism
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). This leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.
Methodological & Application
Application Notes and Protocols for the Use of 3-(Chloromethyl)pyridine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pyridine hydrochloride is a key building block in synthetic organic chemistry, widely employed as a versatile reagent for the introduction of the 3-pyridinylmethyl group in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, particularly N-alkylation, with a diverse range of substrates. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceutical compounds.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent. The pyridinylmethyl moiety it introduces is a common structural motif in a variety of drugs, contributing to their biological activity.
Synthesis of Antihistamines: The Case of Rupatadine
Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist. Its synthesis involves the N-alkylation of desloratadine with a derivative of 3-(chloromethyl)pyridine.
Reaction Scheme:
A derivative, 3-chloromethyl-5-methylpyridine hydrochloride, is reacted with desloratadine in a biphasic system, facilitated by a phase transfer catalyst.
Experimental Protocol: Synthesis of Rupatadine
This protocol details the N-alkylation of desloratadine with 3-chloromethyl-5-methylpyridine hydrochloride.[1][2][3]
Materials:
-
Desloratadine
-
3-Chloromethyl-5-methylpyridine hydrochloride
-
Toluene
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Water
-
Dilute Hydrochloric Acid
Procedure:
-
In a reaction vessel, dissolve desloratadine and 3-chloromethyl-5-methylpyridine hydrochloride in toluene.
-
Add an aqueous solution of a base (e.g., potassium carbonate or sodium hydroxide) and the phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
The reaction mixture is stirred vigorously at an elevated temperature (e.g., reflux) for a specified duration.[4]
-
Upon completion, the organic layer is separated, washed with dilute acid and water, and then concentrated to yield crude Rupatadine.[4]
-
The crude product can be further purified by recrystallization.
Quantitative Data for Rupatadine Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Desloratadine : 3-chloromethyl-5-methylpyridine HCl) | 1 : 1.2 | [4] |
| Solvent | Toluene and Water | [1] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [2] |
| Base | Potassium Carbonate or Sodium Hydroxide | [2][5] |
| Reaction Temperature | 70°C to Reflux | [2][4] |
| Reaction Time | 3 - 8 hours | [2][4] |
| Yield | ~50-85% | [3][4] |
Experimental Workflow for Rupatadine Synthesis
Caption: Workflow for the synthesis of Rupatadine.
Synthesis of Proton Pump Inhibitors: The Case of Tenatoprazole
Tenatoprazole is a proton pump inhibitor used to treat acid-related disorders. Its synthesis involves the coupling of a mercapto-imidazo[4,5-b]pyridine derivative with a substituted 2-(chloromethyl)pyridine hydrochloride.
Reaction Scheme:
The synthesis involves the condensation of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Experimental Protocol: Synthesis of Tenatoprazole Intermediate
This protocol describes the condensation reaction to form the sulfide intermediate of Tenatoprazole.[6]
Materials:
-
2-mercapto-5-methoxyimidazo[4,5-b]pyridine
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide or Lithium Hydroxide Monohydrate
-
Water
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and an inorganic base (e.g., sodium hydroxide) in water.
-
To this solution, add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water dropwise at a controlled temperature (e.g., 25-30°C).
-
Stir the reaction mixture for a few hours at the same temperature.
-
After the reaction is complete, the product precipitates and is collected by filtration.
-
The precipitate is washed with water and ethanol and then dried to yield the Tenatoprazole sulfide intermediate.
Quantitative Data for Tenatoprazole Intermediate Synthesis
| Parameter | Value | Reference |
| Reactant 1 | 2-mercapto-5-methoxyimidazo[4,5-b]pyridine | [6] |
| Reactant 2 | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | [6] |
| Solvent | Water | [6] |
| Base | Sodium Hydroxide or Lithium Hydroxide Monohydrate | [6] |
| Reaction Temperature | 25 - 30°C | [6] |
| Reaction Time | 2 - 3 hours | [6] |
| Yield of Sulfide Intermediate | High | [6] |
Experimental Workflow for Tenatoprazole Intermediate Synthesis
Caption: Workflow for Tenatoprazole intermediate synthesis.
Synthesis of Kinase Inhibitors: Precursors for PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[7] Consequently, PLK4 has emerged as a significant target for cancer therapy. Many PLK4 inhibitors feature a nitrogen-containing heterocyclic core, such as indazole, which can be N-alkylated with reagents like this compound to introduce the pyridinylmethyl group, a common fragment in kinase inhibitors.
Representative Protocol: N-Alkylation of Indazole
This protocol provides a general method for the N-alkylation of an indazole core with this compound, representing a key step in the synthesis of potential PLK4 inhibitors.[8][9]
Materials:
-
Indazole
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (for comparison, as used in the reference)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF, add a solution of indazole in THF at room temperature.
-
Stir the mixture for a period to allow for deprotonation.
-
Add this compound to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Quantitative Data for a Representative N-Alkylation
| Parameter | Value | Reference |
| Substrate | Indazole | [8] |
| Alkylating Agent | This compound | |
| Base | Sodium Hydride (NaH) | [8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Temperature | Room Temperature to 50°C | [10] |
| Regioselectivity | Predominantly N-1 alkylation is often observed with NaH in THF | [8][9] |
PLK4 Signaling Pathway in Cancer
PLK4 plays a central role in centriole duplication. Its dysregulation leads to an abnormal number of centrosomes, which contributes to genomic instability, a hallmark of cancer.[11][12] Inhibition of PLK4 can disrupt the cell cycle and induce apoptosis in cancer cells.
Caption: Simplified PLK4 signaling pathway in cancer.
Conclusion
This compound and its derivatives are indispensable reagents in the synthesis of a wide array of pharmaceuticals. The protocols and data presented herein for the synthesis of Rupatadine, a Tenatoprazole intermediate, and a precursor for PLK4 inhibitors highlight the versatility of this building block in N-alkylation reactions. A thorough understanding of the reaction conditions and pathways is crucial for the efficient and scalable production of these and other vital medicines.
References
- 1. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 4. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 5. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 6. CN102304127A - Novel method for preparing tenatoprazole - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation Reactions Using 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pyridine hydrochloride is a versatile reagent for the introduction of a pyridin-3-ylmethyl group onto a variety of nitrogen-containing nucleophiles. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a range of biologically active compounds. This document provides detailed application notes and experimental protocols for performing N-alkylation reactions using this compound, with a focus on reaction conditions, substrate scope, and purification techniques.
Reaction Principle
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., an amine, amide, or a nitrogen-containing heterocycle) acts as a nucleophile, attacking the electrophilic methylene carbon of the 3-(chloromethyl)pyridine and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity. The hydrochloride salt of the reagent necessitates the use of at least two equivalents of base: one to neutralize the hydrochloride and a second to deprotonate the nucleophile.
Key Experimental Considerations
Substrate Scope: This reagent is effective for the N-alkylation of a wide range of nitrogen nucleophiles, including:
-
N-Heterocycles: Pyrazoles, indoles, imidazoles, and carbazoles.
-
Sulfonamides: Primary and secondary sulfonamides.
-
Amines: Primary and secondary aliphatic and aromatic amines (anilines).
Choice of Base: The selection of an appropriate base is crucial for the success of the reaction. Common bases include:
-
Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are mild bases suitable for many substrates.
-
Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base often used for less reactive nucleophiles.
-
Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used in some cases, particularly in biphasic systems with a phase-transfer catalyst.
Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are frequently used as they effectively dissolve a wide range of reactants and facilitate SN2 reactions.
-
Ethers: Tetrahydrofuran (THF) is a good choice, especially when using strong bases like NaH.
Temperature Control: Most reactions can be conducted at room temperature to moderately elevated temperatures (40-80 °C). For less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the N-alkylation of various nitrogen nucleophiles with this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | NaH | THF | Room Temp | 16 | 88 | [1] |
| Indole | NaH | DMF | Not Specified | Not Specified | 98 | |
| Benzenesulfonamide | K2CO3 | DMF | 80 | 6 | 93 | |
| Aniline | Triethylamine | Toluene | 120 | 16 | 71-99 | [1] |
| 3,5-Dimethylpyrazole | K2CO3 | Acetonitrile | Reflux | 5 | 82 | |
| 2-Aminopyridine | Na2CO3 | Not Specified | Not Specified | Not Specified | 93.3 | [2] |
Experimental Protocols
General Procedure for N-Alkylation using Potassium Carbonate
This protocol is suitable for the N-alkylation of moderately acidic N-H compounds such as indoles, pyrazoles, and sulfonamides.
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask, add the nitrogen-containing substrate (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of substrate) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 - 1.2 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
General Procedure for N-Alkylation using Sodium Hydride
This protocol is suitable for less acidic N-H compounds or when a stronger base is required.
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the nitrogen-containing substrate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous THF/DMF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Application in Drug Discovery: Inhibition of Fungal Lanosterol 14-α-demethylase (CYP51)
Many N-alkylated azole compounds, which can be synthesized using this compound, are known to exhibit antifungal activity by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4] The pyridin-3-ylmethyl moiety can be incorporated into these azole structures to modulate their pharmacokinetic and pharmacodynamic properties.
Purification and Characterization
Purification of the N-alkylated products is typically achieved by column chromatography on silica gel.[1][3] For basic pyridine-containing compounds, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1] The purified products should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.
Safety Information
This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Chloromethyl)pyridine Hydrochloride as an Intermediate for Pesticides and Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-(chloromethyl)pyridine hydrochloride and its close derivatives as key intermediates in the synthesis of widely used pesticides and herbicides. The following sections detail the synthesis protocols for representative compounds, present quantitative data on their efficacy, and illustrate their modes of action through signaling pathway diagrams.
Application in Insecticide Synthesis: Neonicotinoids
This compound is a precursor to 2-chloro-5-(chloromethyl)pyridine, a critical building block for several neonicotinoid insecticides.[1][2] Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[3] They are effective against a wide range of sucking insects.[4]
Featured Insecticide: Imidacloprid
Imidacloprid is a systemic insecticide that acts on the central nervous system of insects.[5] It is used to control sucking insects, termites, some soil insects, and fleas on pets.[3]
The synthesis of Imidacloprid from a pyridine-based intermediate is a multi-step process. A common route involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.[6]
Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
A common precursor for Imidacloprid is 2-chloro-5-(chloromethyl)pyridine. While not a direct reaction from this compound, its synthesis often starts from nicotinic acid, a derivative of 3-methylpyridine.[7] One patented method involves the following steps:
-
React nicotinic acid with phosphorus pentachloride to produce 3-trichloromethylpyridine.
-
React the 3-trichloromethylpyridine with an alkali metal alkoxide to produce a pyridine ether acetal.
-
React the pyridine ether acetal with dilute aqueous acid to produce pyridone aldehyde.
-
Hydrogenate the pyridone aldehyde to produce the pyridylmethanol compound.
-
Reduce the pyridylmethanol compound with a chlorinating agent to yield 2-chloro-5-(chloromethyl)pyridine.[7]
A more direct synthesis involves the chlorination of 3-methylpyridine in the vapor phase over a supported palladium chloride catalyst to obtain 2-chloro-5-(chloromethyl)pyridine in a single step.[8]
Step 2: Synthesis of Imidacloprid
-
To a solution of 2-nitroiminoimidazolidine (1.12 molar equivalents) in an aprotic solvent such as dimethylformamide, add an alkali metal hydroxide like sodium hydroxide.[6]
-
Heat the mixture to a temperature between 45 to 60°C with stirring.[6]
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 molar equivalent) in the same solvent to the reaction mixture over a period of 4 hours, maintaining the temperature.[6]
-
After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.
-
Adjust the pH of the solution to 4 using dilute hydrochloric acid to precipitate the Imidacloprid.[6]
-
Filter the precipitate, wash with methanol, and dry to obtain the final product.[6]
A patent for this process reports a yield of 66.6% with a purity of 95.18%.[6]
The efficacy of Imidacloprid is documented through its Lethal Dose (LD50) and Lethal Concentration (LC50) values against various insect species.
| Species | Exposure Route | LD50/LC50 | Reference |
| Rat (Male) | Oral | 450 mg/kg | [9] |
| Rat (Female) | Oral | 450 mg/kg | [9] |
| Mouse (Male) | Oral | 130 mg/kg | [9] |
| Mouse (Female) | Oral | 170 mg/kg | [9] |
| Rat | Dermal | >5000 mg/kg | [9] |
| Rat (dust) | Inhalation | >5323 mg/m³ | [9] |
| Rat (aerosol) | Inhalation | 69 mg/m³ | [9] |
| Honeybee (Apis mellifera) | Oral | 3.7 - 40.9 ng/bee | [9] |
| Honeybee (Apis mellifera) | Contact | 59.7 - 242.6 ng/bee | [9] |
| Sphaerophoria rueppelli | Contact | 10.23 ng/insect | [10] |
| Eristalis aeneus | Contact | 18,176 ng/insect | [10] |
Imidacloprid and other neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][11] This binding is much stronger in insect nAChRs than in mammalian receptors, which accounts for their selective toxicity.[5] The binding of neonicotinoids to these receptors leads to an uncontrolled influx of ions, causing continuous nerve stimulation, which results in paralysis and ultimately the death of the insect.[11]
Application in Herbicide Synthesis: Pyridine Carboxylic Acids
Pyridine-based compounds are also precursors to a class of herbicides known as pyridine carboxylic acids. These herbicides are effective against a wide variety of broadleaf weeds.[10]
Featured Herbicide: Clopyralid
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective herbicide used for the control of broadleaf weeds, particularly thistles and clovers.[12] It is known for its persistence in soil and compost.[12]
The synthesis of Clopyralid can be achieved through the chlorination and subsequent modification of a pyridine precursor.
-
Chlorination: A common starting material is 2-cyanopyridine. This is subjected to chlorination to produce tetrachloropyridine.[4]
-
Reduction and Hydrolysis: The tetrachloropyridine is then subjected to reduction and hydrolysis to yield Clopyralid. A patented method describes the following:
-
In a reactor, add tetrachloropyridine to an aqueous solution.
-
Add a catalyst mixture, which can include ferric chloride, hydrochloric acid, zinc chloride, and cobalt chloride.[4]
-
Introduce sodium carbonate to the system.[4]
-
Add sodium hydroxide solution dropwise over a period of 50 to 150 minutes.[4]
-
After the reaction, acidify the mixture with hydrochloric acid to a pH of 0.8 to 1.2, controlling the temperature between 75 and 95°C.[4]
-
Cool the mixture to 0°C to induce crystallization.
-
The resulting Clopyralid is then filtered, dried, and packaged.[4]
-
This process has been reported to achieve a yield of over 85.8% and a purity of up to 98.8%.[4]
The herbicidal efficacy of Clopyralid is measured by the effective dose required to reduce plant biomass by 50% (ED50). Its toxicological profile is indicated by LD50 values.
Herbicidal Efficacy (ED50)
| Plant Species | ED50 (g ae ha⁻¹) | Reference |
| Canola | > Highest tested dose | [13] |
| Squash | > Highest tested dose | [13] |
| Okra | > Highest tested dose | [13] |
Note: In the cited study, even the highest doses of Clopyralid did not achieve a 50% reduction in biomass for the tested species, indicating their relative tolerance.
Toxicological Data (LD50)
| Species | Exposure Route | LD50 | Reference |
| Rat | Oral | 4,300 - 5,000 mg/kg | [14] |
| Rabbit | Dermal | >5,000 mg/kg | [14] |
| Mallard Duck | Oral | 2,000 mg/kg | [14] |
| Bobwhite Quail | Oral | 2,000 mg/kg | [14] |
| Bluegill Sunfish | LC50 (96h) | 125 mg/L | [14] |
| Rainbow Trout | LC50 (96h) | 104 mg/L | [14] |
| Daphnia magna (Water Flea) | LC50 (48h) | >100 mg/L | [14] |
Pyridine carboxylic acid herbicides like Clopyralid act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[15] At herbicidal concentrations, these synthetic auxins cause uncontrolled and disorganized cell division and elongation, leading to tissue damage and ultimately plant death.[10][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Herbicidal Action of Clopyralid in the Form of a Supramolecular Complex with a Gemini Surfactant | MDPI [mdpi.com]
- 3. Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs [jstage.jst.go.jp]
- 4. CN100579964C - A kind of production method of herbicide clopyralid - Google Patents [patents.google.com]
- 5. Quantitative structure-activity relationship study using refractotopological state atom index on some neonicotinoid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 7. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Clopyralid - Wikipedia [en.wikipedia.org]
- 13. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 14. wsdot.wa.gov [wsdot.wa.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. invasive.org [invasive.org]
Application Note & Protocol: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride via Chlorination with Thionyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Chloromethyl)pyridine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. This document outlines a detailed protocol for the synthesis of this compound from 3-pyridinemethanol using thionyl chloride. The procedure is based on established methods that ensure high yield and purity of the final product.
Reaction Scheme: The overall reaction involves the conversion of the hydroxyl group of 3-pyridinemethanol to a chloride, with the simultaneous formation of the hydrochloride salt.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
1. Materials and Equipment:
-
Reactants:
-
3-Pyridinemethanol (3-pyridyl carbinol)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
-
Equipment:
-
Two-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Water bath or cooling bath
-
Thermometer
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Drying oven or desiccator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
2. Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂). This entire procedure must be conducted in a well-ventilated fume hood.
-
Wear appropriate PPE at all times.
-
Ensure all glassware is dry to prevent hazardous reactions with thionyl chloride.
3. Reaction Procedure:
-
Preparation of Reactant Solutions:
-
In a flask, prepare a solution of 3-pyridinemethanol in anhydrous toluene. A typical concentration involves dissolving a specific molar amount of 3-pyridinemethanol in a suitable volume of toluene (e.g., 0.4 mol in 160 ml)[1].
-
Place this solution in the addition funnel.
-
-
Reaction Setup:
-
Charge the two-necked round-bottom flask with a slight molar excess of thionyl chloride (e.g., 1.05 to 1.2 equivalents relative to 3-pyridinemethanol) and a smaller volume of anhydrous toluene (e.g., 0.428 mol SOCl₂ in 40 ml toluene)[1].
-
Place the flask in a water bath on a magnetic stirrer.
-
Begin stirring the thionyl chloride solution and adjust the temperature to approximately 25°C[1].
-
-
Addition of 3-Pyridinemethanol:
-
Slowly add the 3-pyridinemethanol solution from the addition funnel to the stirred thionyl chloride solution. It is crucial to add the solution gradually and below the surface of the thionyl chloride solution to prevent the formation of impurities[1].
-
Maintain the internal reaction temperature between 23-35°C throughout the addition using the water bath for cooling as the reaction is exothermic[1][2].
-
-
Reaction Completion and Product Isolation:
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for approximately 1 hour[2].
-
To assist with the precipitation of the product, a vacuum or a nitrogen purge can be applied to the reaction mixture[1].
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with fresh toluene to remove any unreacted starting materials and impurities[2].
-
-
Drying:
-
Dry the collected solid product in a desiccator under vacuum to obtain the final this compound[2].
-
Data Presentation
The following table summarizes typical quantitative data for this reaction based on literature examples.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Pyridinemethanol | 43.66 g (0.4 mol) | [1] |
| Thionyl Chloride | 50.96 g (0.428 mol) | [1] |
| Toluene (for alcohol) | 160 ml | [1] |
| Toluene (for SOCl₂) | 40 ml | [1] |
| Reaction Conditions | ||
| Molar Ratio (SOCl₂:Alcohol) | 1.07:1 | [1] |
| Temperature | 23-35°C | [1][2] |
| Reaction Time (post-addition) | 1 hour | [2] |
| Product | ||
| Product Name | This compound | |
| Theoretical Yield | ~65.6 g | |
| Reported Yield | High | [1] |
| Purity | High | [1] |
Discussion
The reaction of 3-pyridinemethanol with thionyl chloride is an effective method for the synthesis of this compound. Controlling the reaction temperature is critical to prevent side reactions and ensure high product purity. The use of a slight excess of thionyl chloride ensures the complete conversion of the starting alcohol[1]. The choice of an inert solvent like toluene is also important for the reaction's success[1]. The work-up procedure is straightforward, involving precipitation and filtration to isolate the solid product. This protocol provides a reliable and scalable method for producing this important pharmaceutical intermediate.
References
The Versatility of 3-(Chloromethyl)pyridine Hydrochloride in Drug Discovery: A Synthon for Innovation
FOR IMMEDIATE RELEASE
Application Note: The strategic incorporation of the pyridinylmethyl moiety is a cornerstone of modern medicinal chemistry, and 3-(Chloromethyl)pyridine hydrochloride stands out as a critical and versatile building block in this endeavor. Its application spans the synthesis of a diverse range of biologically active compounds, from targeted cancer therapeutics to modulators of key receptors in the central nervous system. This document provides an in-depth overview of the applications of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Key Applications in Drug Discovery
This compound serves as a reactive intermediate for the introduction of the 3-pyridylmethyl group into a variety of molecular scaffolds. This is primarily achieved through nucleophilic substitution reactions, particularly N-alkylation of amines, amides, and nitrogen-containing heterocycles. The pyridine nitrogen in this moiety can act as a hydrogen bond acceptor, influencing the compound's solubility, metabolic stability, and interaction with biological targets.
Kinase Inhibitors: Targeting Cancer with Precision
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers.[1][2] Inhibition of PLK4 leads to mitotic defects and cell death in cancer cells, making it an attractive target for anticancer drug development.
This compound is a key intermediate in the synthesis of various PLK4 inhibitors. For instance, it has been utilized in the development of potent and selective PLK4 inhibitors, contributing to the synthesis of compounds with significant anti-proliferative activity against cancer cell lines.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 3-pyridylmethyl scaffold is a common feature in ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders, including nicotine addiction, Alzheimer's disease, and Parkinson's disease.[3] this compound is employed in the synthesis of both agonists and antagonists of nAChRs.
Specifically, it is used to synthesize analogs of epibatidine, a potent nAChR agonist, leading to the discovery of novel ligands with potential therapeutic applications.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound.
Table 1: Synthesis Yields of 3-Pyridylmethyl Derivatives
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Tetrahydroisoquinoline | N-(3-pyridinylmethyl)tetrahydroisoquinoline | K2CO3, Acetone, 50°C, 3h | 87.1 | [4] |
| Pyrrolidine | N-(3-pyridinylmethyl)pyrrolidine | K2CO3, Acetone, 50°C, 16h | 85.5 | [4] |
| Morpholine | N-(3-pyridinylmethyl)morpholine | K2CO3, Acetone, 50°C, 16h | 73.1 | [4] |
| Piperazine | N,N'-bis(3-pyridinylmethyl)piperazine | Methanol, 8-10h | 61.3 | [4] |
| Imidazole | N-(3-pyridinylmethyl)imidazole | N,N-dimethylformamide, Room Temp, 12h | 93.7 | [4] |
| 3-Pyridylcarbinol | This compound | Thionyl chloride, Toluene, 23-35°C | 97.0 | [5] |
Table 2: Biological Activity of PLK4 Inhibitors
| Compound | PLK4 IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| CFI-400945 | 2.8 | MDA-MB-468 (Breast) | 0.019 | [6] |
| CFI-400945 | 2.8 | HCT116 (Colon) | 0.027 | [6] |
| CFI-400945 | 2.8 | A549 (Lung) | 0.035 | [6] |
| Compound 5f | 0.8 | MCF-7 (Breast) | 0.48 | [3] |
Table 3: Binding Affinity of nAChR Ligands
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine (7a) | α4β2 | 0.015 | [7] |
| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine (8a) | α4β2 | 0.012 | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the N-alkylation of primary or secondary amines using this compound.
Materials:
-
This compound
-
Amine substrate
-
Potassium carbonate (K2CO3) or other suitable base
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous acetone or DMF, add a base such as potassium carbonate (2.0-3.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add this compound (1.0-1.2 eq) portion-wise to the stirred suspension.
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(3-pyridinylmethyl) derivative.
Protocol 2: Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis of the title compound from 3-pyridinemethanol (3-pyridylcarbinol).[5]
Materials:
-
3-Pyridylcarbinol
-
Thionyl chloride (SOCl2)
-
Toluene
-
Round-bottom flask with addition funnel and stir bar
-
Water bath
-
Vacuum filtration apparatus
Procedure:
-
Prepare a solution of 3-pyridylcarbinol (1.0 eq) in toluene.
-
In a separate flask, charge thionyl chloride (1.05-1.1 eq) and toluene.
-
Cool the thionyl chloride solution to approximately 25°C with stirring.
-
Slowly add the 3-pyridylcarbinol solution to the thionyl chloride solution, maintaining the reaction temperature between 23-35°C using a water bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Apply a vacuum to the reaction mixture and continue stirring for 2 hours to facilitate product precipitation.
-
Collect the resulting solid by filtration, wash with toluene, and dry under vacuum to yield this compound as a crystalline solid.[5]
Visualizing the Molecular Landscape
To better understand the context of these applications, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PLK4 Signaling Pathway in Cancer.
Caption: Experimental Workflow for N-Alkylation.
Safety Information
This compound is a corrosive and toxic compound. A bioassay conducted by the National Toxicology Program concluded that it was carcinogenic in male Fischer 344 rats and B6C3F1 mice of both sexes under the conditions of the study.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and widely used reagent in drug discovery. Its ability to readily introduce the 3-pyridylmethyl moiety allows for the synthesis of a diverse array of compounds with significant therapeutic potential. The examples of PLK4 inhibitors and nAChR modulators highlight its importance in developing novel treatments for cancer and neurological disorders. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract for TR-95 [ntp.niehs.nih.gov]
Application Notes and Protocols: 3-(Chloromethyl)pyridine Hydrochloride as a Versatile Precursor for Pyridine Derivatives
Introduction
3-(Chloromethyl)pyridine hydrochloride is a highly valuable and versatile reagent in organic synthesis and medicinal chemistry.[1] With the chemical formula C₆H₇Cl₂N and CAS number 6959-48-4, this compound serves as a key building block for introducing the 3-pyridinylmethyl moiety into a wide range of molecules.[1][2] Its utility stems from the reactive chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions enable the synthesis of diverse pyridine derivatives, many of which are precursors to pharmacologically active agents, including analgesics and kinase inhibitors.[1][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this important synthetic intermediate.
Section 1: Synthesis of N-Substituted Pyridine Derivatives via Nucleophilic Alkylation
Application Note:
The primary application of this compound is the alkylation of nucleophiles. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the chloromethyl group, making it an excellent electrophile for Sₙ2 reactions.[5][6] This reaction is particularly effective for the N-alkylation of primary and secondary amines, including various nitrogen-containing heterocycles, to produce the corresponding N-(3-pyridinylmethyl) derivatives.[1] The reaction typically proceeds under mild conditions, often requiring a base to neutralize the HCl generated and to deprotonate the starting hydrochloride salt. The choice of solvent and temperature can be optimized to achieve high yields.
General Reaction Scheme: The workflow illustrates the fundamental nucleophilic substitution reaction where a nucleophile displaces the chloride from 3-(chloromethyl)pyridine.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(Chloromethyl)pyridine hydrochloride (CAS RN: 6959-48-4). The following protocols are intended to be used as a guide for quality control, stability testing, and research purposes.
Overview of Analytical Strategy
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and physicochemical properties. A typical workflow includes spectroscopic methods for structural elucidation, chromatographic techniques for separation and quantification of impurities, and thermal analysis to determine stability and physical transitions.
Caption: Overall analytical workflow for this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy
¹H NMR is used to identify the hydrogen atoms in the molecule, their connectivity, and their chemical environment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Quantitative Data:
| Proton Assignment | Chemical Shift (δ, ppm) in D₂O[1] |
| -CH₂Cl | ~5.07 |
| Pyridine Ring H (various) | ~8.14 - 9.12 |
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR.
-
Instrumentation: Use a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Quantitative Data (Predicted):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | ~45 |
| Pyridine Ring C2 | ~150 |
| Pyridine Ring C3 | ~135 |
| Pyridine Ring C4 | ~125 |
| Pyridine Ring C5 | ~140 |
| Pyridine Ring C6 | ~152 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For pyridine hydrochloride salts, specific bands related to the pyridinium ion and C-Cl bond are expected.[2][3][4][5]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction and identify the characteristic absorption bands.
Quantitative Data:
| Functional Group/Vibration | Characteristic Wavenumber Range (cm⁻¹) |
| N-H stretch (pyridinium) | 3200 - 2800 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=N and C=C stretch (ring) | 1650 - 1400 |
| C-Cl stretch | 800 - 600 |
Chromatographic Methods for Purity and Impurity Analysis
Chromatographic techniques are essential for separating and quantifying the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for pyridine derivatives.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2-4) and an organic modifier (e.g., acetonitrile or methanol). A gradient or isocratic elution can be developed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 260 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.
Quantitative Data (Example):
| Parameter | Value |
| Purity (by area %) | >98.0% |
| Retention Time | Dependent on specific method parameters |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. It can also be used for the assay of the free base.[8]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector at a temperature of around 250°C.
-
Oven Program: A temperature gradient program, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: The hydrochloride salt is not directly volatile. The sample can be neutralized to the free base and extracted into an organic solvent, or a derivatization step may be employed.
Quantitative Data:
| Parameter | Value |
| Molecular Ion (M⁺) of free base | m/z 127 |
| Major Fragment Ions | m/z 92, 65 |
Physicochemical Characterization
Thermal Analysis
Thermal analysis techniques like DSC and TGA are used to investigate the thermal stability, melting behavior, and presence of solvates or hydrates.[9][10][11][12][13]
4.1.1. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.
Experimental Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: Observe for thermal events such as melting (endotherm) or decomposition (exotherm).
4.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
Experimental Protocol:
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Analysis: Monitor for mass loss, which can indicate desolvation or decomposition.
Quantitative Data:
| Parameter | Value |
| Melting Point (DSC onset) | ~137-144 °C |
| Decomposition Temperature (TGA onset) | >150 °C (dependent on heating rate) |
Titration
A non-aqueous titration can be used for the assay of the hydrochloride salt.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in a suitable non-aqueous solvent (e.g., glacial acetic acid).
-
Titrant: A standardized solution of a strong base in a non-aqueous solvent (e.g., perchloric acid in acetic acid).
-
Indicator: A visual indicator (e.g., crystal violet) or a potentiometric endpoint detection.
-
Procedure: Titrate the sample solution with the standardized titrant until the endpoint is reached.
-
Calculation: Calculate the purity based on the amount of titrant consumed.
Quantitative Data:
| Parameter | Specification |
| Assay (Nonaqueous Titration) | ≥98.0% |
Summary of Analytical Methods
References
- 1. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Pyridine hydrochloride [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6959-48-4|this compound|BLD Pharm [bldpharm.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. azom.com [azom.com]
- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of PLK4 Inhibitors Using 3-(Chloromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for the formation of the bipolar mitotic spindle and accurate chromosome segregation.[1][2] Dysregulation of PLK4 activity, often through overexpression, can lead to centrosome amplification, a hallmark of many human cancers, which contributes to genomic instability and tumorigenesis.[2][3] Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anticancer agents. Inhibition of PLK4 can disrupt centriole duplication, leading to mitotic errors and subsequent cell cycle arrest or apoptosis in cancer cells.[2]
This document provides detailed application notes and protocols for the synthesis of a potent PLK4 inhibitor utilizing 3-(chloromethyl)pyridine hydrochloride as a key reagent. Furthermore, it outlines experimental procedures for the biological evaluation of synthesized inhibitors, including in vitro kinase and cell viability assays.
Proposed Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based PLK4 Inhibitor
Proposed Reaction Scheme:
Caption: Proposed synthesis of a PLK4 inhibitor via N-alkylation.
Experimental Protocol: N-alkylation of a Pyrazolo[3,4-d]pyrimidine Core
This protocol describes the N-alkylation of a generic 4-substituted-1H-pyrazolo[3,4-d]pyrimidine core with this compound.
Materials:
-
4-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 4-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-((pyridin-3-yl)methyl)-pyrazolo[3,4-d]pyrimidine product.
Biological Evaluation Protocols
The following are detailed protocols for assessing the biological activity of the synthesized PLK4 inhibitors.
Caption: Experimental workflow for PLK4 inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6][7]
Materials:
-
Recombinant human PLK4 enzyme
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Synthesized PLK4 inhibitor (in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a serial dilution of the synthesized inhibitor in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).
-
Add 2.5 µL of a solution containing the PLK4 enzyme and substrate peptide in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PLK4.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the PLK4 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[8][9][10]
Materials:
-
Cancer cell line known to be sensitive to PLK4 inhibition (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized PLK4 inhibitor (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the synthesized inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations (or DMSO for vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
ATP Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percent cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic dose-response curve.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of several known PLK4 inhibitors. This data can serve as a benchmark for newly synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Selected PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (nM) | PLK1 IC₅₀ (nM) | PLK2 IC₅₀ (nM) | PLK3 IC₅₀ (nM) | Reference |
| CFI-400945 | 2.8 | >50,000 | >50,000 | >50,000 | [11] |
| Centrinone | 2.7 | >10,000 | >10,000 | >10,000 | [11] |
| WY29 | 27 | >10,000 | >10,000 | >10,000 | [4] |
| Compound 8h | 6.7 | - | - | - | [12] |
| Compound K22 | 0.1 | - | - | - | [13] |
Table 2: Cellular Antiproliferative Activity of Selected PLK4 Inhibitors
| Compound | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| CFI-400945 | MDA-MB-468 | 0.014 | [11] |
| Centrinone | RPE-1 | ~0.1 | [11] |
| WY29 | MCF-7 | 0.89 | [4] |
| Compound 8h | MCF-7 | 0.48 | [12] |
| Compound K22 | MCF-7 | 1.3 | [13] |
PLK4 Signaling Pathway
PLK4 plays a pivotal role in the initiation of centriole duplication. Its activity is tightly regulated to ensure that each cell forms exactly one new centriole per cell cycle.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
PLK4 is recruited to the centrosome by Cep192 and Cep152.[14] Once localized, PLK4 phosphorylates and activates STIL, which in turn recruits SAS-6.[14] SAS-6 is a key component of the cartwheel structure that templates the formation of a new procentriole, leading to centriole duplication.[14] PLK4 inhibitors block the kinase activity of PLK4, thereby preventing the downstream phosphorylation cascade and halting centriole duplication. This can lead to the formation of cells without centrosomes, which often undergo mitotic catastrophe and cell death, particularly in cancer cells that are more reliant on proper mitotic progression.[1]
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pyridine hydrochloride is a versatile reagent in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. The pyridine moiety is a common scaffold in many biologically active molecules, and the chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 3-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery and development.
This document provides detailed protocols for the nucleophilic substitution on this compound with various nitrogen, sulfur, and oxygen-based nucleophiles. It also includes tabulated data for reaction conditions and yields, as well as analytical methods for monitoring reaction progress and characterizing the final products.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from 3-(chloromethyl)pyridine by a nucleophile. Due to the hydrochloride form of the starting material, a base is typically required to neutralize the HCl and to deprotonate the nucleophile if it is not already anionic. The reaction generally proceeds via an SN2 mechanism.
Figure 1: General reaction scheme for nucleophilic substitution on 3-(chloromethyl)pyridine.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 3-(aminomethyl)pyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) and a base (2.5 equivalents of K₂CO₃ or 2.0 equivalents of Et₃N) in the chosen solvent (DMF or MeCN), add this compound (1.0 equivalent).
-
Stir the reaction mixture at the temperature and for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If acetonitrile is used, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-(aminomethyl)pyridine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 3-(thiomethyl)pyridine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the thiol (1.1 equivalents) in the chosen solvent (DMF or EtOH) at 0 °C, add the base (1.2 equivalents of NaH or NaOH) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the temperature and for the time specified in Table 2.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(thiomethyl)pyridine derivative.
Protocol 3: Reaction with Oxygen Nucleophiles
This protocol provides a general procedure for the synthesis of 3-(alkoxymethyl)- and 3-(aryloxymethyl)pyridine derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol, p-cresol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol or phenol (1.2 equivalents) in the chosen solvent (DMF or THF) at 0 °C, add the base (1.3 equivalents of NaH or K₂CO₃) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the temperature and for the duration indicated in Table 3.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkoxymethyl)- or 3-(aryloxymethyl)pyridine derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that reaction conditions may require optimization for specific substrates.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 8 | 80-90 |
| Morpholine | Et₃N | MeCN | Reflux | 4 | 90-98 |
| Piperidine | Et₃N | MeCN | Reflux | 4 | 92-99 |
| N-Methylaniline | K₂CO₃ | DMF | 90 | 12 | 75-85 |
Table 2: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | EtOH | Room Temp. | 3 | >90 |
| 4-Methylthiophenol | NaOH | EtOH | Room Temp. | 3 | >90 |
| Benzyl thiol | NaH | DMF | Room Temp. | 2 | 88-96 |
| Ethanethiol | NaH | THF | Room Temp. | 4 | 85-92 |
Table 3: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 70-80 |
| 4-Cresol | K₂CO₃ | DMF | 100 | 12 | 75-85 |
| Methanol | NaH | THF | Reflux | 6 | 60-70 |
| Ethanol | NaH | THF | Reflux | 6 | 65-75 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution, work-up, and purification of 3-substituted methylpyridines.
Caption: General experimental workflow.
Logical Relationship of Reaction Components
The diagram below illustrates the logical relationship between the reactants and reagents in a typical nucleophilic substitution reaction on this compound.
Caption: Key components and their roles.
Analytical Methods
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products, providing information on both reaction conversion and the identity of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for monitoring the reaction of a wide range of products, providing accurate mass information for the starting materials and products.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product. The characteristic signals of the pyridine ring and the newly introduced functional group should be identified.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the product molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
This compound is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Bases such as sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting & Optimization
improving yield in 3-(Chloromethyl)pyridine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 3-(Chloromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
The most prevalent and efficient method is the direct chlorination of 3-pyridinemethanol (also known as 3-picolyl alcohol or 3-pyridyl carbinol) using thionyl chloride (SOCl₂) in an inert organic solvent.[1] This process is favored because it can produce the target compound in high yield and purity without the need for preliminary formation of the starting material's hydrochloride salt, which simplifies the procedure.[1]
Q2: Why is the order of reagent addition important in this synthesis?
The order of addition is critical for minimizing impurity formation and maximizing yield. The recommended procedure involves the gradual, subsurface addition of a 3-pyridinemethanol solution to a solution of thionyl chloride in an inert solvent like toluene.[1] This "reverse addition" maintains a slight excess of the chlorinating agent throughout the reaction, preventing side reactions that can occur if localized excesses of the alcohol are present.
Q3: What are the primary byproducts, and how can they be minimized?
The primary byproducts can include dimers (such as bis(3-picolyl) ether) and various colored, tarry materials.[2] These are often the result of side reactions favored by high temperatures or incorrect stoichiometry. Minimization strategies include:
-
Controlling Temperature: Maintaining the reaction temperature below 35°C is crucial.[1]
-
Slow, Subsurface Addition: As mentioned in Q2, adding the alcohol solution slowly and below the surface of the thionyl chloride solution prevents localized overheating and side reactions.[1]
-
Using Fresh Reagents: Thionyl chloride can degrade upon exposure to moisture. Using fresh or newly distilled SOCl₂ and thoroughly dried glassware is essential.[2]
Q4: How should I safely quench the reaction and handle the reagents?
Thionyl chloride reacts violently and exothermically with water. Extreme caution is necessary during the workup. Best practices include:
-
Removing Excess Reagent: Before quenching, remove excess thionyl chloride under vacuum.[2]
-
Controlled Quenching: If a quench is necessary, slowly add the reaction mixture to a cold, stirred anti-solvent or quenching solution (like ice or a cold bicarbonate solution) to manage the exothermic reaction.
-
Ventilation: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue 1: My reaction yield is consistently low.
| Potential Cause | Recommended Solution |
| Degraded Thionyl Chloride | Thionyl chloride is sensitive to moisture. Use a fresh bottle or distill the reagent before use. Ensure all glassware is flame-dried or oven-dried.[2] |
| Incomplete Reaction | The reaction may require more time or a slight temperature increase. Monitor progress using TLC or another suitable analytical method.[2] |
| Suboptimal Stoichiometry | A slight excess of thionyl chloride (e.g., 1.1 to 1.3 molar equivalents) is optimal.[1][3] Insufficient SOCl₂ will result in unreacted starting material. |
| Product Loss During Workup | The hydrochloride salt has some solubility. Avoid excessive washing. Ensure precipitation is complete; applying a vacuum or nitrogen purge can assist in precipitating the product from the reaction mixture.[1] |
Issue 2: The reaction mixture turns dark brown or black.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The reaction is exothermic. Overheating can cause decomposition and polymerization. Maintain a strict temperature ceiling (e.g., < 35°C) using an ice bath for cooling.[1] |
| Incorrect Reagent Addition | Adding thionyl chloride to the alcohol can create localized "hot spots" and high concentrations of the alcohol, leading to side reactions. Always add the alcohol solution to the thionyl chloride solution.[1] |
| Impurities in Starting Material | Ensure the 3-pyridinemethanol is pure. Impurities can catalyze decomposition pathways. |
Issue 3: The final product has low purity.
| Potential Cause | Recommended Solution |
| Formation of Side Products | Follow the optimized protocol strictly: control the temperature, use the correct "reverse addition" method, and ensure proper stoichiometry to minimize byproduct formation.[1] |
| Inefficient Washing | After filtration, wash the solid product with a cold, dry, inert solvent (like toluene or acetone) to remove residual solvent and soluble impurities.[1][2] |
| Trapped Solvent | Dry the final product thoroughly under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: High-Yield Synthesis Method
This protocol is adapted from patented, high-yield procedures.[1]
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge a solution of thionyl chloride (1.2 eq.) in anhydrous toluene.
-
Cooling: Cool the thionyl chloride solution to 0-5°C using an ice bath.
-
Reactant Addition: Prepare a solution of 3-pyridinemethanol (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the stirred thionyl chloride solution via the dropping funnel over 1-2 hours. Ensure the addition occurs subsurface and that the internal temperature does not exceed 35°C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: A precipitate of this compound will form. To ensure complete precipitation, apply a vacuum to the flask for 1-2 hours.[1]
-
Filtration and Drying: Filter the resulting slurry, wash the solid cake with three portions of cold toluene, and dry the product under vacuum at room temperature. A yield of >95% can be expected.[1]
Data Summary Tables
Table 1: Comparison of Reaction Parameters
| Parameter | Standard Method | Optimized Method[1] | Rationale for Optimization |
| Reagent Addition | SOCl₂ added to Alcohol | Alcohol added to SOCl₂ | Minimizes side reactions by preventing localized high concentrations of alcohol. |
| SOCl₂ Stoichiometry | 1.5 - 2.0 eq. | 1.1 - 1.3 eq. | Reduces excess reagent, simplifying workup and lowering cost.[3] |
| Temperature Control | Reflux | < 35°C | Prevents thermal degradation and byproduct formation. |
| Typical Yield | 70-85% | >95% | Improved control over reaction conditions leads to significantly higher yield. |
| Typical Purity (HPLC) | 95-98% | >99% | Minimized side reactions result in a purer final product.[1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Relationship between key parameters and experimental outcomes.
References
preventing impurity formation in 3-(chloromethyl)pyridine hydrochloride preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of 3-(chloromethyl)pyridine hydrochloride, focusing on preventing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: There are two primary synthesis routes:
-
From 3-Pyridinemethanol: This is a direct, one-step process involving the reaction of 3-pyridinemethanol (also known as 3-pyridyl carbinol) with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in an inert solvent.[1][2] This method is often preferred for its simplicity and high yield when performed under optimized conditions.
-
From 3-Methylpyridine (3-Picoline): This is a multi-step synthesis that typically involves:
Q2: Which synthesis route is recommended for high purity?
A2: The synthesis from 3-pyridinemethanol using thionyl chloride is well-documented to produce high-purity this compound with yields of up to 97% and purity exceeding 99% by HPLC.[2] The key to achieving high purity with this method is strict control over reaction conditions to prevent the formation of byproducts.
Q3: What are the critical process parameters to control during the reaction of 3-pyridinemethanol with thionyl chloride?
A3: To minimize impurity formation and ensure a high yield, the following parameters are critical:
-
Temperature: The reaction temperature should be maintained below 35°C.[2] Exceeding this temperature can lead to the formation of undesirable side products.
-
Reagent Addition: The solution of 3-pyridinemethanol should be added slowly and beneath the surface of the thionyl chloride solution with constant agitation.[2] This prevents localized high concentrations and overheating.
-
Stoichiometry: A slight excess of thionyl chloride (around 1.1 to 1.3 molar equivalents) is recommended to ensure complete conversion of the starting material.[1][2]
-
Solvent: An inert solvent, such as toluene, is crucial to moderate the reaction and facilitate product precipitation.[2]
Troubleshooting Guide
Q1: My final product is off-white or yellow. What is the likely cause and how can I prevent it?
A1: A discolored product often indicates the presence of impurities due to side reactions.
-
Potential Cause: The reaction temperature may have exceeded the recommended 35°C, or the addition of 3-pyridinemethanol was too rapid, causing localized overheating.
-
Troubleshooting Steps:
-
Ensure your cooling system (e.g., water bath) is effective and can maintain a stable temperature.
-
Add the 3-pyridinemethanol solution dropwise and ensure it is introduced below the surface of the thionyl chloride solution.
-
Consider recrystallizing the product from a suitable solvent to improve its color and purity.
-
Q2: I am observing a low yield. What are the possible reasons?
A2: A low yield can result from incomplete reaction or loss of product during workup.
-
Potential Causes:
-
Insufficient thionyl chloride.
-
Incomplete precipitation of the product.
-
Loss of product during filtration and washing.
-
-
Troubleshooting Steps:
-
Verify the molar ratio of your reactants. A slight excess of thionyl chloride is necessary.[1][2]
-
After the reaction is complete, applying a vacuum or purging with nitrogen can aid in the complete precipitation of the product.[2]
-
Minimize the volume of solvent used for washing the filtered product to reduce solubility losses.
-
Q3: My HPLC analysis shows multiple impurity peaks. How can I identify and prevent them?
A3: The presence of multiple impurities suggests that side reactions have occurred.
-
Potential Impurities and Their Prevention:
| Potential Impurity | Likely Cause | Prevention Strategy |
| Unreacted 3-Pyridinemethanol | Insufficient chlorinating agent or incomplete reaction. | Use a slight excess of thionyl chloride (1.1-1.3 eq) and ensure adequate reaction time. |
| Di(3-pyridylmethyl) ether | Reaction of the product with unreacted 3-pyridinemethanol at elevated temperatures. | Maintain strict temperature control (below 35°C) and ensure slow, subsurface addition of the starting material. |
| Polymeric byproducts | High reaction temperature or localized high concentration of reactants. | Adhere to recommended temperature limits and addition rates. Use an inert solvent to maintain dilution. |
| Chlorinated Toluene Species | Reaction with the solvent at high temperatures. | Maintain the reaction temperature below 35°C. |
Experimental Protocols
Key Experiment: Preparation of this compound from 3-Pyridinemethanol and Thionyl Chloride
This protocol is adapted from a patented high-yield, high-purity process.[2]
Materials:
-
3-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Reaction flask with a stirrer, addition funnel, and temperature probe
-
Water bath for cooling
Procedure:
-
Prepare a solution of 3-pyridinemethanol in toluene (e.g., 43.66 g in 160 ml of toluene).
-
Charge the reaction flask with thionyl chloride (e.g., 50.96 g, a 1.07 molar equivalent) and toluene (e.g., 40 ml).
-
Cool the thionyl chloride solution to approximately 25°C using a water bath.
-
Slowly add the 3-pyridinemethanol solution from the addition funnel into the thionyl chloride solution. The addition should be subsurface and occur over a period that allows the reaction temperature to be maintained between 23-35°C.
-
After the addition is complete, continue stirring the reaction mixture.
-
To facilitate complete precipitation of the product, apply a vacuum to the reaction mixture and continue agitation for approximately 2 hours.
-
Filter the resulting suspension.
-
Wash the solid product with several portions of fresh toluene (e.g., 3 x 50 ml).
-
Dry the product under vacuum at room temperature overnight.
Expected Outcome:
-
Yield: ~97%
-
Purity: >99% by HPLC
-
Appearance: Slightly off-white crystalline solid
Data Presentation
Table 1: Recommended Reaction Parameters for High-Purity Synthesis
| Parameter | Recommended Value | Rationale | Reference |
| Starting Material | 3-Pyridinemethanol | Direct, high-yielding route. | [2] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient and commonly used. | [1][2] |
| Molar Ratio (SOCl₂:3-Pyridinemethanol) | 1.07:1 to 1.3:1 | Ensures complete conversion of the alcohol. | [1][2] |
| Solvent | Toluene | Inert solvent that facilitates reaction control and product precipitation. | [2] |
| Reaction Temperature | 23-35°C | Minimizes the formation of thermal byproducts. | [2] |
| Addition Method | Slow, subsurface addition of 3-pyridinemethanol to SOCl₂ | Prevents localized overheating and side reactions. | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for an impure product.
References
managing hygroscopic tendencies of 3-(Chloromethyl)pyridine hydrochloride in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic tendencies of 3-(Chloromethyl)pyridine hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] It is the hydrochloride salt of 3-(chloromethyl)pyridine. Its hygroscopic nature, the tendency to absorb moisture from the atmosphere, is due to the presence of the polar hydrochloride salt, which readily interacts with water molecules.[2][3]
Q2: How can I tell if my this compound has absorbed water?
A2: Visual inspection can be an initial indicator. The compound, which is typically a white to yellow or tan powder or crystalline solid, may appear clumpy, sticky, or even partially dissolved if it has absorbed a significant amount of moisture.[3] For a more quantitative assessment, Karl Fischer titration is the standard method for determining water content in solid reagents.
Q3: What are the consequences of using "wet" this compound in a reaction?
A3: Using this compound that has been compromised by moisture can lead to several undesirable outcomes:
-
Hydrolysis: The primary concern is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 3-(hydroxymethyl)pyridine. This side reaction consumes the reagent and introduces a significant impurity into the reaction mixture.
-
Reduced Yield: The formation of the hydrolysis byproduct directly reduces the amount of active reagent available for the desired reaction, leading to lower yields of the target product.
-
Inaccurate Stoichiometry: The presence of water increases the overall weight of the reagent, leading to inaccurate measurements and incorrect stoichiometry in your reaction setup.
-
Complex Purification: The presence of the hydrolysis byproduct and any subsequent side products can complicate the purification of the desired compound.
Q4: How should I properly store this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place.[4] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[4] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) can provide an additional layer of protection.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause | Solution |
| Low or no product yield in an N-alkylation reaction. | The this compound has likely absorbed a significant amount of water, leading to its hydrolysis. | 1. Use a fresh, unopened bottle of the reagent. 2. Dry the existing reagent using one of the recommended protocols below. 3. Ensure all reaction solvents are anhydrous and the reaction is run under an inert atmosphere. |
| The starting material is clumpy and difficult to handle. | The reagent has been exposed to atmospheric moisture. | The material needs to be thoroughly dried before use. Refer to the drying protocols provided in this guide. |
| Purification of the final product is difficult, with a persistent polar impurity. | This is likely due to the presence of the 3-(hydroxymethyl)pyridine byproduct from the hydrolysis of the starting material. | Optimize the drying procedure for the starting material and solvents. Consider a different purification strategy, such as a pH--dependent extraction or a different chromatographic method, to separate the desired product from the more polar impurity. |
| Inconsistent reaction results between batches. | This can be attributed to varying levels of moisture contamination in the this compound used for each batch. | Implement a strict protocol for handling and drying the reagent to ensure its quality is consistent for every reaction. Consider quantifying the water content of each new bottle of reagent using Karl Fischer titration. |
Quantitative Data
The following table provides an example of the potential water uptake of this compound when exposed to different relative humidity (RH) levels over time. This data is illustrative and serves to emphasize the importance of proper storage.
| Time (hours) | Water Uptake at 40% RH (% w/w) | Water Uptake at 75% RH (% w/w) |
| 1 | 0.1% | 0.5% |
| 6 | 0.5% | 2.5% |
| 24 | 1.2% | 8.0% |
| 48 | 2.0% | 15.0% (may appear deliquescent) |
Note: This data is based on the general behavior of hygroscopic salts and is for illustrative purposes. Actual water uptake can vary based on factors like particle size and ambient temperature.
Experimental Protocols
Protocol 1: Drying of this compound via Azeotropic Distillation
This method is effective for removing water from hygroscopic amine hydrochlorides.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic removal of water
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place the this compound in the round-bottom flask with a magnetic stir bar.
-
Add a sufficient amount of anhydrous toluene to create a mobile slurry.
-
Set up the Dean-Stark apparatus with the condenser.
-
Flush the entire system with an inert gas.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill.
-
Continue the azeotropic distillation until no more water is collected in the Dean-Stark trap.
-
Once drying is complete, cool the mixture under an inert atmosphere.
-
The dried this compound can be isolated by filtration under an inert atmosphere or the toluene can be removed in vacuo. The dried solid should be used immediately or stored in a desiccator under an inert atmosphere.
Protocol 2: Drying of this compound in a Vacuum Oven
This is a simpler method suitable for removing smaller amounts of water.
Materials:
-
This compound
-
Shallow glass dish (e.g., a crystallization dish)
-
Vacuum oven
-
Desiccator
Procedure:
-
Spread the this compound in a thin layer in the shallow glass dish.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature below the compound's melting point (literature melting points vary, but a conservative temperature of 80-100 °C is a reasonable starting point).
-
Apply a vacuum to the oven.
-
Dry the material under vacuum for several hours (e.g., 4-8 hours). The exact time will depend on the amount of material and the level of water contamination.
-
To ensure the material is dry, you can perform a weight check. Periodically and carefully remove the sample, cool it to room temperature in a desiccator, and weigh it. Continue drying until a constant weight is achieved.
-
Once dry, store the material in a desiccator until it is ready to be used.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 3-(Chloromethyl)pyridine Hydrochloride Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 3-(Chloromethyl)pyridine hydrochloride waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risks. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[1][2] It is also suspected of causing genetic defects and cancer.[1] Inhalation can irritate the respiratory tract, leading to symptoms such as coughing, shortness of breath, headache, and nausea.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is essential to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when dealing with spills.[4][5]
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants should be worn to minimize skin contact. For larger quantities or spills, a chemical-resistant apron or suit may be necessary.[1][4]
Q3: How should this compound be stored?
A3: Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3][5] The storage area should be a designated corrosives area.[7]
Q4: What should I do in case of a small spill?
A4: For small spills of solid this compound, you should:
-
Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wearing appropriate PPE, dampen the spilled solid with water to prevent dust generation.[3]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste.[3][4]
-
Use absorbent paper dampened with water to clean up any remaining material.[3]
-
Seal all contaminated materials (including clothing and absorbent paper) in a vapor-tight plastic bag for disposal.[3]
-
Wash the contaminated area with a soap and water solution.[3]
Q5: What is the proper method for disposing of this compound waste?
A5: this compound is considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[8][9][10] The recommended disposal method is incineration at a licensed hazardous waste facility.[4][10] Do not dispose of this chemical down the drain or in regular trash.[11][12] It is crucial to engage a certified hazardous waste disposal company for transportation and final disposal.[4]
Troubleshooting Guide
Q1: I've noticed the container for this compound is showing signs of corrosion. What should I do?
A1: Immediately inspect the container for any leaks. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container in a well-ventilated area, preferably within a chemical fume hood, while wearing full PPE. The damaged container should be treated as contaminated waste and disposed of accordingly. Report the incident to your institution's environmental health and safety (EHS) office.
Q2: I accidentally mixed this compound waste with a strong base. What are the potential hazards?
A2: this compound is incompatible with strong bases.[3][5] Mixing them can lead to a chemical reaction that may generate heat and potentially release toxic fumes. If this occurs, evacuate the area immediately and, if safe to do so, ensure the area is well-ventilated. Do not attempt to neutralize the mixture without proper knowledge and equipment. Contact your EHS office for guidance on how to manage the mixed waste stream.
Q3: My waste container for halogenated organic compounds is full. Can I add this compound waste to a non-halogenated waste stream?
A3: No. You should never mix halogenated and non-halogenated waste streams unless explicitly permitted by your disposal facility.[11] Improper mixing can create hazardous reactions and complicates the disposal process. Collect this compound waste in a dedicated, properly labeled container for halogenated organic compounds.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H6ClN · HCl | [1][8] |
| Molecular Weight | 164.04 g/mol | [8] |
| Melting Point | 137-143 °C | |
| Appearance | White to yellow powder or solid | [2][5] |
| Solubility in Water | Soluble | [2][3] |
Experimental Protocol: Neutralization of Small Quantities of this compound Waste
Disclaimer: This protocol is intended for the neutralization of small, residual quantities of this compound in a laboratory setting by trained personnel. Always consult your institution's safety protocols and EHS office before proceeding.
Objective: To neutralize the acidic nature of residual this compound waste prior to collection by a certified hazardous waste disposal service.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Water
-
pH indicator strips
-
Stir bar and stir plate
-
Appropriate waste container
-
Personal Protective Equipment (PPE) as outlined in the FAQs
Procedure:
-
Work Area Setup: Perform the entire procedure in a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water in a suitable container. This should be done with constant stirring to dissipate any heat generated.
-
Neutralization: While continuously stirring the diluted waste solution, slowly add small portions of sodium bicarbonate or soda ash. Be cautious as this may cause foaming or gas evolution (carbon dioxide).
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container designated for aqueous waste containing halogenated organic compounds.
-
Decontamination: Thoroughly clean all equipment used in the neutralization process with soap and water. Dispose of any contaminated cleaning materials as hazardous waste.
Visualizations
Caption: Waste Disposal Decision Workflow.
Caption: Corrosive and Toxic Effects Pathway.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude 3-(Chloromethyl)pyridine Hydrochloride
Welcome to the technical support center for the purification of crude 3-(Chloromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. The most common method involves the reaction of 3-pyridinemethanol with a chlorinating agent, typically thionyl chloride (SOCl₂). Potential impurities from this process include:
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Unreacted 3-pyridinemethanol: The starting material may not have fully reacted.
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Pyridine-3-carbaldehyde: An oxidation byproduct of 3-pyridinemethanol.
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Di-pyridin-3-ylmethyl ether: Formed by the side reaction of 3-pyridinemethanol with the product.
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Polymeric byproducts: High temperatures or prolonged reaction times can lead to the formation of polymeric materials.
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Residual Solvents: Solvents used in the synthesis, such as toluene or dichloromethane, may be present.[1]
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Thionyl chloride and its byproducts: Residual thionyl chloride and its decomposition products (e.g., sulfur dioxide, hydrochloric acid) might be present.
Q2: What is a common and effective method for the initial purification of crude this compound?
A2: A widely used and effective method for the initial purification is precipitation followed by solvent washing . A patented process describes dissolving the crude product in an inert solvent like toluene and then inducing precipitation. The resulting solid is then washed with fresh toluene to remove soluble impurities. This method has been reported to yield a product with a purity of 99.8% by HPLC.[1]
Q3: My purified this compound is off-white or yellowish. How can I decolorize it?
A3: Discoloration is often due to the presence of minor, highly colored impurities. An effective method for color removal is treatment with activated carbon . The colored product can be dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is stirred for a period and then filtered to remove the carbon, which adsorbs the colored impurities. This is often performed as part of a recrystallization procedure.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[2] It is also sensitive to moisture, which can lead to hydrolysis of the chloromethyl group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield After Purification | - Incomplete precipitation of the product. - Product loss during solvent washing due to partial solubility. - Degradation of the product during purification. | - Ensure the precipitation process is complete by allowing sufficient time and appropriate temperature. - Use a solvent for washing in which the product has very low solubility. Consider cooling the solvent before washing. - Avoid high temperatures during purification steps to minimize degradation. |
| Product Fails to Precipitate or "Oils Out" | - The concentration of the product in the solvent is too low. - The chosen solvent is not a suitable anti-solvent. - Presence of impurities that inhibit crystallization. | - Concentrate the solution by removing some of the solvent under reduced pressure. - If using an anti-solvent, add it slowly to a concentrated solution of the product in a "good" solvent. - Try adding a seed crystal of pure this compound to induce crystallization. - Perform a pre-purification step, such as a wash, to remove impurities. |
| Persistent Impurities Detected by HPLC/TLC | - The impurity has similar solubility properties to the product. - The chosen purification method is not effective for that specific impurity. | - If solvent washing is ineffective, consider recrystallization . A suitable solvent system will be one in which the product is soluble at high temperatures and insoluble at low temperatures, while the impurity remains soluble at low temperatures. - For challenging separations, column chromatography on silica gel may be necessary. |
| Product Appears Wet or Gummy After Drying | - Incomplete removal of the washing solvent. - The product is hygroscopic and has absorbed atmospheric moisture. | - Dry the product under high vacuum for an extended period. - Handle the purified product in a dry atmosphere (e.g., in a glove box or under a stream of inert gas) to prevent moisture uptake. |
Experimental Protocols
Protocol 1: Purification by Precipitation and Solvent Wash
This protocol is adapted from a patented industrial process and is suitable for a first-pass purification of crude this compound.[1]
1. Precipitation: a. If the crude product is a solid, dissolve it in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol). b. Add an anti-solvent in which the product is poorly soluble (e.g., toluene) until the solution becomes cloudy, indicating the onset of precipitation. c. Stir the mixture for a period to ensure complete precipitation.
2. Filtration and Washing: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with several portions of cold toluene to remove residual soluble impurities.
3. Drying: a. Dry the purified solid under vacuum to remove all traces of the washing solvent.
Quantitative Data Example: A specific example from the literature reports a 97.0% yield with a purity of 99.1% by weight (99.8% area percent by HPLC) when using this method.[1]
| Parameter | Value |
| Starting Material | Crude this compound |
| Precipitation Solvent | Toluene |
| Washing Solvent | Toluene |
| Reported Yield | 97.0% |
| Reported Purity (HPLC) | 99.8% |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system. This compound is known to be soluble in water.[2] For organic solvents, a screening process is necessary.
1. Solvent Screening: a. Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated. b. Potential solvents to screen include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), or mixtures thereof.
2. Recrystallization Procedure (Single Solvent): a. Dissolve the crude this compound in the minimum amount of the chosen hot solvent. b. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. c. Hot filter the solution to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. e. Further cool the mixture in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. g. Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of crude this compound.
Decision-Making for Troubleshooting Purification Issues
References
Technical Support Center: Troubleshooting Unexpected Side Reactions with 3-(Chloromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving 3-(Chloromethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with a primary or secondary amine is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common side reaction when using this compound with primary and secondary amines. To favor mono-alkylation, consider the following strategies:
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Stoichiometry Control: Use a slight excess of the amine nucleophile relative to this compound. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event. A 1.1 to 1.5 molar equivalent of the amine is a good starting point.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent throughout the reaction, further discouraging di-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity for the mono-alkylated product by slowing down the rate of the second alkylation, which often has a slightly higher activation energy.
-
Choice of Base: A bulky, non-nucleophilic base can be advantageous. The choice of base can influence the deprotonation of the amine and impact selectivity.
Q2: I am observing a significant amount of an insoluble, high-melting point solid in my reaction. What is it and how can I avoid its formation?
A2: This is likely due to the quaternization of the pyridine nitrogen of one 3-(Chloromethyl)pyridine molecule by another, forming a pyridinium salt. This side reaction is more prevalent under certain conditions.
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Use of Strong, Non-Nucleophilic Bases: Strong bases can deprotonate the hydrochloride salt, generating the free base of 3-(chloromethyl)pyridine, which is more susceptible to self-reaction. Using a milder base like potassium carbonate (K₂CO₃) or a hindered base can minimize this.
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Temperature Control: Higher temperatures can promote this side reaction. Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
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Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions leading to quaternization.
Q3: My reaction yield is low, and I suspect hydrolysis or solvolysis of the starting material. How can I prevent this?
A3: this compound is susceptible to hydrolysis by water and solvolysis by nucleophilic solvents (e.g., alcohols).[1]
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Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). Avoid using water or alcohols as the primary solvent unless the desired product is the hydroxymethyl or alkoxymethyl pyridine.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolytic conditions.
Q4: Do I need to neutralize the hydrochloride salt of 3-(Chloromethyl)pyridine before use?
A4: Yes, for most nucleophilic substitution reactions, the hydrochloride salt must be neutralized in situ to generate the more reactive free base. This is typically achieved by adding at least one equivalent of a suitable base to the reaction mixture. Insufficient base will result in a poor or no reaction.[1]
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient base to neutralize the hydrochloride salt and deprotonate the nucleophile. | Use at least two equivalents of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA). One equivalent neutralizes the HCl salt, and the second deprotonates the nucleophile. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. | |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants. Aprotic polar solvents like DMF or DMSO are often good choices. | |
| Formation of Multiple Products (Poor Selectivity) | Over-alkylation of primary/secondary amines. | Use an excess of the amine (1.1-1.5 eq.), add the alkylating agent slowly, and consider lowering the reaction temperature. |
| Quaternization of the pyridine nitrogen. | Use a weaker or sterically hindered base. Avoid high concentrations and high temperatures. | |
| Reaction with a nucleophilic solvent. | Switch to a non-nucleophilic, aprotic solvent like ACN, THF, or toluene. | |
| Product Degradation or Tar Formation | Reaction temperature is too high. | Run the reaction at a lower temperature for a longer duration. Monitor for the appearance of decomposition products by TLC or LC-MS. |
| Instability of the free base of 3-(chloromethyl)pyridine. | Generate the free base in situ at a low temperature and use it immediately. |
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation of Aniline
| Molar Ratio (Aniline : 3-(Chloromethyl)pyridine HCl) | Base (2.5 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1.1 : 1.0 | K₂CO₃ | DMF | 25 | 12 | ~85 | ~10 |
| 1.0 : 1.0 | K₂CO₃ | DMF | 25 | 12 | ~75 | ~20 |
| 1.0 : 1.2 | K₂CO₃ | DMF | 25 | 12 | ~60 | ~35 |
| 1.1 : 1.0 | Et₃N | ACN | 50 | 8 | ~80 | ~15 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.
Table 2: Effect of Solvent on Hydrolysis/Solvolysis Rate
| Solvent | Temperature (°C) | Approximate Half-life (t₁/₂) of 3-(Chloromethyl)pyridine HCl | Primary Side Product |
| Water | 50 | ~ 2 hours | 3-(Hydroxymethyl)pyridine |
| 80% Ethanol / 20% Water | 50 | ~ 6 hours | 3-(Hydroxymethyl)pyridine & 3-(Ethoxymethyl)pyridine |
| Acetonitrile (anhydrous) | 50 | > 48 hours | Minimal degradation |
| N,N-Dimethylformamide (anhydrous) | 50 | > 48 hours | Minimal degradation |
Note: Data is estimated based on general principles of solvolysis and may vary.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol is designed to minimize the formation of the di-alkylated side product.
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To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 mmol) and a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF, 10 mL).
-
Add a non-nucleophilic base (e.g., potassium carbonate, 2.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
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In a separate flask, dissolve this compound (1.0 mmol) in the same anhydrous solvent (5 mL).
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Add the this compound solution dropwise to the amine suspension over a period of 30-60 minutes using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Quaternization and Hydrolysis
This protocol provides general guidelines for avoiding common side reactions.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use anhydrous solvents and reagents.
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To a stirred solution of the nucleophile (1.0 mmol) and a mild base (e.g., potassium carbonate, 2.2 mmol) in an anhydrous aprotic solvent (15 mL) at 0 °C, add solid this compound (1.0 mmol) portion-wise over 15 minutes.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Competing reaction pathways for 3-(Chloromethyl)pyridine leading to desired and side products.
References
Navigating the Alkylation of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing alkylation reactions using 3-(Chloromethyl)pyridine hydrochloride. Whether you are performing N-alkylation of amines, O-alkylation of phenols, or S-alkylation of thiols, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation with a primary amine resulting in low yield and multiple products?
A1: A common challenge in the N-alkylation of primary amines is over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt. To favor mono-alkylation, consider using a large excess of the primary amine relative to the this compound. Alternatively, employing a bulky protecting group on the amine that can be removed post-alkylation is a viable strategy. The choice of base is also critical; weaker bases can sometimes help to control the reaction rate and improve selectivity.
Q2: My O-alkylation of a phenol is sluggish. How can I improve the reaction rate?
A2: For O-alkylation of phenols, which are generally less nucleophilic than amines, a strong base is typically required to deprotonate the hydroxyl group and form the more nucleophilic phenoxide ion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices. Increasing the reaction temperature can also significantly accelerate the reaction. Ensure your reagents and solvent are anhydrous, as water can quench the phenoxide and hinder the reaction.
Q3: What is the best solvent for alkylation with this compound?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents are effective at dissolving the polar reactants and intermediates and do not participate in hydrogen bonding, which can solvate and deactivate the nucleophile. The optimal solvent can depend on the specific nucleophile and base being used, so some screening may be necessary.
Q4: How do I neutralize the hydrochloride salt of the alkylating agent?
A4: this compound is a salt and requires at least one equivalent of a base to neutralize the HCl and liberate the reactive free base of the alkylating agent. It is common practice to use an additional equivalent of base for this purpose, on top of the base required to deprotonate the nucleophile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive alkylating agent due to the hydrochloride salt.2. Insufficiently strong base to deprotonate the nucleophile.3. Low reaction temperature.4. Poor solubility of reactants. | 1. Ensure at least two equivalents of base are used: one to neutralize the HCl and one to deprotonate the nucleophile.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH for less acidic nucleophiles).3. Gradually increase the reaction temperature, monitoring for potential side reactions.4. Choose a more suitable polar aprotic solvent (e.g., DMF, DMSO) to ensure all reactants are in solution. |
| Formation of multiple products (especially in N-alkylation) | 1. Over-alkylation of primary or secondary amines.2. Competing O- vs. N-alkylation in amino-phenols. | 1. Use a large excess of the amine (≥ 3 equivalents). Alternatively, protect the amine and deprotect after alkylation.2. Modulate reaction conditions. N-alkylation is often kinetically favored, so lower temperatures and shorter reaction times may improve selectivity. The choice of base and solvent can also influence the N/O ratio. |
| Side reactions/decomposition | 1. Instability of reactants or products at elevated temperatures.2. Reaction with the solvent (e.g., formylation in DMF at high temperatures). | 1. Attempt the reaction at a lower temperature for a longer duration.2. If using DMF at high temperatures, consider switching to an alternative solvent like acetonitrile or dioxane. |
| Difficult purification | 1. Residual polar starting materials or by-products.2. Product is a salt. | 1. Perform an aqueous workup to remove inorganic salts. Use of a mildly acidic or basic wash can help remove unreacted starting materials.2. If the product is a hydrochloride salt, it may be purified by recrystallization. If the free base is desired, neutralize with a suitable base and extract with an organic solvent. |
Data Presentation: Optimizing Reaction Conditions
The selection of base and solvent is crucial for achieving high yields in alkylation reactions. The following tables provide comparative data for the N-alkylation of a model primary amine and O-alkylation of a model phenol with an alkyl halide, illustrating the impact of these parameters.
Table 1: N-Alkylation of Benzylamine with an Alkyl Bromide [1]
| Entry | Base (eq.) | Solvent | Time (h) | Selectivity (Mono:Di) | Yield (%) |
| 1 | Triethylamine (1) | DMF | 9 | 87:9 | 76 |
| 2 | DIPEA (1) | DMF | 8 | 89:8 | 77 |
| 3 | DMAP (1) | DMF | 8 | 93:4 | 79 |
| 4 | DBU (1) | DMF | 6 | 81:16 | 73 |
| 5 | Triethylamine (1) | DMSO | 12 | 85:12 | 77 |
| 6 | Triethylamine (1) | Acetonitrile | 24 | - | Low |
| 7 | Triethylamine (1) | THF | 24 | - | Low |
Data adapted from a study on the selective monoalkylation of primary amines. While not specific to this compound, it provides a strong indication of base and solvent effects.[1]
Table 2: N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate [2]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | K₂CO₃ | CH₃CN | 24 | 40 |
| 2 | K₂CO₃ | DMSO | 24 | 35 |
| 3 | K₂CO₃ | DMF | 24 | 30 |
This data for a different alkylating agent and nucleophile illustrates the significant impact of solvent choice on reaction yield.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of amine).
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Add the base (e.g., K₂CO₃, 2.2 eq.) to the solution.
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Stir the mixture at room temperature for 15-30 minutes.
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Add this compound (1.0 eq.) portion-wise.
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Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for O-Alkylation of a Phenol
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.) and anhydrous THF or DMF.
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Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in a minimum amount of anhydrous solvent dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Experimental Workflow for N-Alkylation
References
handling and cleanup of 3-(Chloromethyl)pyridine hydrochloride spills
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and cleanup of 3-(Chloromethyl)pyridine hydrochloride spills.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the immediate first aid measures in case of exposure to this compound?
-
Skin or Hair Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing, including footwear, while continuing to flush with water.[1] Continue rinsing until advised to stop by a Poisons Information Centre or a doctor.[1]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Ensure complete irrigation by keeping eyelids apart and moving them occasionally.[1] Seek immediate medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[1]
-
Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[1] Keep the person warm and rested.[1] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[2][3] If the person is conscious, give one or two glasses of water to dilute the chemical.[4] Call a poison center or doctor immediately.[1][2][3]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
Appropriate PPE is your primary defense against exposure. Always wear the following when handling this compound:
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[5]
-
Eye and Face Protection: Safety glasses with side shields or goggles.[1] A face shield may be necessary for larger quantities or when there is a splash hazard.[6]
-
Respiratory Protection: A dust mask or respirator (e.g., N95) should be used, especially when handling the solid form, to avoid inhaling dust.[1][7] For large spills, a chemical cartridge-type respirator may be required.[6]
-
Protective Clothing: A lab coat is mandatory.[5] For significant spill risks, wear protective clothing that covers the entire body.[1]
Q3: How do I handle a small spill of this compound powder?
For small spills (generally less than 1 liter or as defined by your institution's safety protocols):
-
Control and Contain: Ensure the area is well-ventilated.[5] Prevent the powder from becoming airborne. You can achieve this by lightly misting the spill with water.[8]
-
Absorb: Cover the dampened spill with an inert absorbent material like sand, earth, or vermiculite.[9]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][10]
-
Decontaminate: Wipe the spill area with a wet paper towel or a soap and water solution.[8][10] Place the used cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste disposal procedures.[2]
Q4: What constitutes a large spill and how should it be handled?
A spill is generally considered large if it involves more than one liter of material, is highly toxic, poses a fire hazard, or is in a public area.[9][11] In the event of a large spill:
-
Evacuate: Immediately alert personnel in the area and evacuate.[11]
-
Isolate: Isolate the spill area. For solids, an initial isolation of at least 25 meters (75 feet) in all directions is recommended.[8]
-
Call for Help: Contact your institution's emergency response team or local emergency services (911).[11] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[11]
Q5: What should I do if my clothing becomes contaminated?
Immediately remove all contaminated clothing while under a safety shower.[1] Wash the affected skin area thoroughly with soap and water.[8] Contaminated clothing must be laundered separately before reuse or disposed of as hazardous waste.[1][2]
Data Presentation
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Resistant to pyridine and its derivatives.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes.[1] |
| Face Protection | Face shield (in addition to goggles) | Recommended for large spills or significant splash risk.[6] |
| Respiratory Protection | N95 dust mask or respirator | Prevents inhalation of harmful dust particles.[1][7] |
| Body Protection | Lab coat or protective clothing | Prevents skin contact with the chemical.[1][5] |
Experimental Protocols
Protocol for Small Spill Cleanup
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the spill kit is readily accessible.
-
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of dust.[1][5]
-
Containment: If the spilled material is a solid, lightly dampen it with water to prevent it from becoming airborne.[8]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[9]
-
Collection: Using a scoop or brush, carefully transfer the absorbed material into a clearly labeled hazardous waste container.[1][10]
-
Decontamination: Clean the spill surface with a soap and water solution, then wipe with a damp paper towel.[8] Place all cleaning materials into the waste container.
-
Disposal: Seal the hazardous waste container and arrange for its disposal according to institutional and local regulations.[2]
-
Post-Cleanup: Wash hands thoroughly with soap and water after completing the cleanup.[1]
Visualizations
Caption: Workflow for handling this compound spills.
Caption: Logical relationship of safety controls for handling hazardous chemicals.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. This compound | 6959-48-4 | TCI AMERICA [tcichemicals.com]
- 4. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pppmag.com [pppmag.com]
- 7. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
stability issues of 3-(Chloromethyl)pyridine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Chloromethyl)pyridine hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or unexpected reaction products in aqueous solution. | Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions, leading to the formation of the less reactive 3-(Hydroxymethyl)pyridine. | - Prepare aqueous solutions fresh and use them immediately.- If storage is necessary, store at low temperatures (2-8°C) for a short duration.- For longer-term storage in solution, consider aprotic organic solvents.- Buffer aqueous solutions to an acidic pH (e.g., pH 3-5) to slow down hydrolysis. |
| Inconsistent results when using protic organic solvents (e.g., methanol, ethanol). | Solvolysis: Similar to hydrolysis, the compound can react with protic solvents to form the corresponding ether derivatives (e.g., 3-(methoxymethyl)pyridine in methanol). | - Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).- If a protic solvent is required, conduct the experiment at the lowest feasible temperature and for the shortest possible time. |
| Appearance of unknown peaks in chromatograms after sample preparation or storage. | Degradation: The appearance of new peaks is a strong indicator of compound degradation. The primary degradation product is likely 3-(Hydroxymethyl)pyridine. | - Perform a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols).- Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products. |
| Solid material appears clumpy or discolored over time. | Hygroscopicity: this compound is hygroscopic and will absorb moisture from the atmosphere.[1][2] This can lead to degradation even in the solid state. | - Store the solid compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).- Store in a cool, dry place. Some suppliers recommend storage at temperatures below 15°C. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway is the nucleophilic substitution of the chloride on the chloromethyl group. In aqueous solutions, this leads to hydrolysis, forming 3-(Hydroxymethyl)pyridine. In alcoholic solvents, solvolysis will occur, resulting in the formation of the corresponding ether. This reactivity is due to the good leaving group nature of the chloride ion, facilitated by the pyridine ring.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, it is strongly recommended to prepare solutions fresh and use them immediately. If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. For longer-term storage, consider preparing the solution in a compatible, dry aprotic solvent and storing it at -20°C under an inert atmosphere.
Q4: Is this compound stable to light and temperature?
A4: As a solid, the compound should be stored in a cool, dark place. In solution, exposure to high temperatures will accelerate the rate of degradation (hydrolysis/solvolysis). While specific photostability data is not available, it is good laboratory practice to protect solutions from light to minimize the risk of photochemical degradation.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the parent compound from its potential degradation products. Other techniques could include Thin Layer Chromatography (TLC) for qualitative monitoring or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.
Predicted Degradation Pathway
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2-8 hours. (Note: Degradation is expected to be rapid).
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Analyze a non-stressed control sample for comparison.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the active substance. Adjust the stress conditions (time, temperature, concentration of stressing agent) if degradation is outside this range.
Experimental Workflow for Stability Assessment
References
reaction of 3-(Chloromethyl)pyridine hydrochloride with strong bases and oxidizing agents
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)pyridine hydrochloride, focusing on its reactions with strong bases and oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties and hazards of this compound?
This compound, also known as 3-Picolyl chloride hydrochloride, is a solid, often appearing as a white to pale brown or yellow-tan powder.[1] It is hygroscopic and water-soluble.[2][3]
Key Hazards:
-
Harmful if Swallowed: Classified as an acute oral toxin.[4]
-
Irritant: Causes irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[5]
-
Suspected Mutagen/Carcinogen: It is suspected of causing genetic defects and cancer.[2]
-
Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[1][5]
Due to its hazardous nature, always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[2][4]
Q2: How should I store this compound?
Store in a dry, cool, and well-ventilated place in a tightly sealed, corrosive-resistant container.[4] It is hygroscopic and should be stored under an inert atmosphere like argon to prevent degradation from moisture.[2][3] Segregate from incompatible materials such as alkalies and oxidizing agents.[2]
Q3: My compound has degraded. What are the likely decomposition products upon heating?
When heated to decomposition, this compound can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][5]
Troubleshooting Guide: Reactions with Strong Bases
Q4: I'm trying to use this compound in a reaction that requires a strong base. Why am I getting a low yield or an intractable tar?
Directly exposing this compound to a strong base (e.g., NaOH, KOH, n-BuLi) is problematic and can lead to several competing reactions and poor outcomes.
-
Acid-Base Neutralization: The primary and fastest reaction will be the deprotonation of the hydrochloride salt by the strong base. If you are using an organometallic base like n-BuLi, this will consume one equivalent of your base before any desired reaction can occur.[6]
-
Nucleophilic Substitution (Hydrolysis): The chloromethyl group is susceptible to nucleophilic attack. With hydroxide ions (from NaOH or KOH in water), the compound will readily hydrolyze to form 3-(hydroxymethyl)pyridine (3-pyridinemethanol).
-
Polymerization/Tar Formation: The free base, 3-(chloromethyl)pyridine, is reactive and can potentially self-react or polymerize under strongly basic conditions, leading to the formation of tars.[7] One patent noted that reacting the potassium salt of 6-aminonicotinic acid with 3-chloromethylpyridine resulted only in a tar.[7]
To avoid these issues, it is critical to first convert the hydrochloride salt to its free base form in a separate, controlled step before introducing it to your main reaction.
References
- 1. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. reddit.com [reddit.com]
- 7. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prevalent synthetic methods for producing 3-(Chloromethyl)pyridine hydrochloride, an important intermediate in the pharmaceutical and agrochemical industries. The following sections objectively evaluate the performance of each method, supported by experimental data, detailed protocols, and process visualizations.
Method 1: Chlorination of 3-Pyridinemethanol
This direct, one-step approach is widely favored for its efficiency and high yield. The synthesis involves the reaction of 3-pyridinemethanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂), typically in an inert solvent.
Experimental Protocol
A solution of 3-pyridinemethanol (43.66 g, 0.4 mol) in 160 ml of toluene is prepared and added dropwise to a stirred solution of thionyl chloride (50.96 g, 0.428 mol) in 40 ml of toluene. The reaction temperature is maintained between 23-35°C using a water bath. Following the addition, a vacuum is applied to the reaction mixture for 2 hours to facilitate the complete precipitation of the product. The resulting solid is collected by filtration, washed with toluene (3 x 50 ml), and dried under vacuum at room temperature.[1]
Performance Data
| Parameter | Value | Reference |
| Yield | 97.0% | [1] |
| Purity (Assay) | 99.1% by weight | [1] |
| Purity (HPLC) | 99.8% area percent | [1] |
| Reaction Time | ~3-4 hours | [1] |
| Number of Steps | 1 | |
| Starting Material | 3-Pyridinemethanol | |
| Key Reagent | Thionyl Chloride | [1] |
| Solvent | Toluene | [1] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound from 3-Pyridinemethanol.
Method 2: Multi-step Synthesis from 3-Picoline
This method involves a four-step synthesis starting from the more readily available and less expensive 3-picoline (3-methylpyridine). While the overall process is longer, it avoids the direct handling of the potentially less stable 3-pyridinemethanol as a starting material.
Experimental Protocol
Step 1: Oxidation of 3-Picoline to Nicotinic Acid In a flask, 3-picoline (18.6 g, 0.2 mol) and 150 ml of water are heated to 80°C. Potassium permanganate (66.36 g, 0.42 mol) is added in portions, maintaining the temperature at 85-90°C for 30 minutes. After the reaction is complete, the solution is cooled, and the pH is adjusted to 3 with 2mol/L hydrochloric acid. The precipitated nicotinic acid is collected by filtration.[2][3]
Step 2: Esterification of Nicotinic Acid Nicotinic acid is reacted with methanol (12 g, 0.26 mol) in the presence of concentrated sulfuric acid to yield methyl nicotinate.[2][3]
Step 3: Reduction of Methyl Nicotinate to 3-Pyridinemethanol Methyl nicotinate is dissolved in a mixture of 75 ml THF and 75 ml toluene. Sodium borohydride (37.8 g, 1.0 mol) and aluminum chloride are added at 0-5°C. The reaction is stirred for 3-4 hours to produce 3-pyridinemethanol.[3]
Step 4: Chlorination of 3-Pyridinemethanol The 3-pyridinemethanol produced in the previous step is reacted with thionyl chloride (26.18 g, 0.22 mol) in a methanol solution to yield the final product, this compound, which is isolated by filtration.[3]
Performance Data
| Parameter | Value | Reference |
| Overall Yield | 78% | [3] |
| Purity | Not explicitly stated, but implied to be high for industrial production. | [3] |
| Reaction Time | Multi-day process | |
| Number of Steps | 4 | [2][3] |
| Starting Material | 3-Picoline | [2][3] |
| Key Reagents | Potassium Permanganate, Methanol, Sodium Borohydride, Thionyl Chloride | [2][3] |
| Solvents | Water, THF, Toluene, Methanol | [2][3] |
Synthesis Workflow
Caption: Multi-step synthesis workflow of this compound from 3-Picoline.
Alternative Method: Direct Chlorination of 3-Picoline
A third, less common method involves the direct gas-phase chlorination of 3-picoline. However, this method generally suffers from low yields of the desired monochlorinated product. For instance, one study reported a yield of only 17.9% for 3-(chloromethyl)pyridine, with the formation of byproducts such as 3-(dichloromethyl)pyridine.[4] Due to the low selectivity and yield, this method is often not preferred for large-scale, high-purity production.
Comparison Summary
| Feature | Method 1: From 3-Pyridinemethanol | Method 2: From 3-Picoline |
| Starting Material | 3-Pyridinemethanol | 3-Picoline |
| Number of Steps | 1 | 4 |
| Overall Yield | 97.0% | 78% |
| Purity | Excellent (99.1-99.8%) | High (not quantified) |
| Process Simplicity | High | Low |
| Reagent Cost | Potentially higher due to 3-pyridinemethanol cost | Lower due to 3-picoline cost |
| Scalability | Excellent | Good, but more complex |
Conclusion
For applications demanding high purity and yield with a streamlined process, the chlorination of 3-pyridinemethanol is the superior method. Its single-step nature and excellent performance metrics make it highly attractive for industrial synthesis.
The multi-step synthesis from 3-picoline offers a viable alternative, particularly when cost considerations of the starting material are paramount. While the overall yield is lower and the process is more complex, it utilizes a more economical starting material.
The direct chlorination of 3-picoline is generally not recommended for the production of high-purity this compound due to its low yield and lack of selectivity. The choice between the two primary methods will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as desired purity, yield, cost of starting materials, and available equipment and time.
References
- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. CN105085377A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for 3-(Chloromethyl)pyridine Hydrochloride in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternatives to 3-(chloromethyl)pyridine hydrochloride for the alkylation of various nucleophiles, including amines, phenols, and thiols. The performance of these alternatives is evaluated based on their reactivity, stability, and ease of preparation, supported by established principles of organic chemistry and representative experimental data.
Introduction
This compound is a widely used reagent for introducing the 3-pyridylmethyl group, a common scaffold in pharmaceuticals and agrochemicals. However, its reactivity can sometimes be suboptimal, leading to long reaction times or the need for harsh conditions. This guide explores several potent alternatives, offering researchers a broader palette of reagents to optimize their synthetic strategies. The primary alternatives discussed are other 3-(halomethyl)pyridines and sulfonated derivatives of 3-pyridinemethanol.
The choice of an alkylating agent is governed by a balance of reactivity and stability. In the context of SN2 reactions, the rate of reaction is significantly influenced by the nature of the leaving group. A good leaving group is a weak base that is stable on its own. The alternatives presented here offer a range of leaving group abilities, allowing for tunable reactivity in alkylation reactions.
Alternatives to this compound
The main alternatives to this compound for introducing the 3-pyridylmethyl moiety are:
-
3-(Bromomethyl)pyridine hydrobromide
-
3-(Iodomethyl)pyridine hydroiodide
-
3-Pyridylmethyl tosylate
-
3-Pyridylmethyl mesylate
The reactivity of these compounds in SN2 alkylation reactions generally follows the order of leaving group ability: Mesylate > Tosylate > I⁻ > Br⁻ > Cl⁻ .
Comparison of Physicochemical Properties
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 6959-48-4 | C₆H₇Cl₂N | 164.03 | 137-143 |
| 3-(Bromomethyl)pyridine hydrobromide | 4916-55-6 | C₆H₇Br₂N | 252.93 | 150-155 |
| 3-(Iodomethyl)pyridine hydroiodide | 69966-59-2 | C₆H₇I₂N | 346.94 | 191-195 |
| 3-Pyridylmethyl tosylate | Not readily available | C₁₃H₁₃NO₃S | 263.31 | Varies |
| 3-Pyridylmethyl mesylate | Not readily available | C₇H₉NO₃S | 187.22 | Varies |
Reactivity and Performance Comparison
While a direct, side-by-side quantitative comparison under identical conditions is scarce in the literature, the relative reactivity can be inferred from the principles of nucleophilic substitution reactions.
-
Halogen Derivatives: The reactivity of 3-(halomethyl)pyridines increases down the group: I > Br > Cl. This is due to the better leaving group ability of iodide and bromide ions compared to chloride. For sluggish alkylation reactions with 3-(chloromethyl)pyridine, switching to the bromo or iodo analog can significantly increase the reaction rate and yield.
-
Sulfonate Esters (Tosylates and Mesylates): Tosylates and mesylates are excellent leaving groups, often superior to halides. The tosylate and mesylate anions are highly stabilized by resonance, making them very weak bases and, consequently, excellent leaving groups. These reagents are typically prepared from 3-pyridinemethanol and are particularly useful for alkylating less reactive nucleophiles or when milder reaction conditions are required. The mesylate group is a slightly better leaving group than the tosylate group and is also smaller, which can be advantageous in sterically hindered systems.
Experimental Protocols
Synthesis of 3-Pyridylmethyl Tosylate
This protocol describes the conversion of 3-pyridinemethanol to its corresponding tosylate, a highly reactive alkylating agent.
Materials:
-
3-Pyridinemethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-pyridinemethanol (1.0 eq) in pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-pyridylmethyl tosylate, which can be purified by column chromatography.
General Protocol for N-Alkylation of an Amine
This protocol provides a general procedure for the alkylation of a primary or secondary amine with a 3-pyridylmethylating agent.
Materials:
-
Amine substrate
-
3-Pyridylmethylating agent (e.g., 3-(bromomethyl)pyridine hydrobromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Solvent (e.g., DMF, acetonitrile, or THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the 3-pyridylmethylating agent (1.1 eq) and stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for O-Alkylation of a Phenol
This protocol outlines a general method for the O-alkylation of a phenol.
Materials:
-
Phenol substrate
-
3-Pyridylmethylating agent (e.g., 3-pyridylmethyl tosylate)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetone)
-
Diethyl ether
-
1 M NaOH solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.2 eq).
-
Stir the mixture for a short period to form the phenoxide.
-
Add the 3-pyridylmethylating agent (1.1 eq) and stir the reaction at the appropriate temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the synthesis of the alkylating agents and their use in alkylation reactions.
Caption: Synthesis of 3-pyridylmethylating agents.
Caption: General workflow for alkylation reactions.
Conclusion
The selection of an appropriate 3-pyridylmethylating agent is crucial for the successful synthesis of target molecules. While this compound is a common choice, its bromo and iodo analogs offer enhanced reactivity. For even greater reactivity and milder reaction conditions, 3-pyridylmethyl tosylate and mesylate are superior alternatives. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their synthetic targets, enabling the optimization of reaction conditions and the efficient production of valuable compounds.
Comparative Analysis of Pyridine Derivatives in Medicinal Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyridine derivatives in medicinal chemistry, supported by experimental data. The pyridine scaffold is a prominent heterocyclic motif in numerous FDA-approved drugs and serves as a versatile foundation for the design of novel therapeutic agents.
This guide focuses on the comparative analysis of pyridine derivatives in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications. Quantitative data from various studies are presented in structured tables to facilitate direct comparison of the biological activities of different derivatives. Furthermore, detailed experimental protocols for key biological assays are provided to ensure the reproducibility of the cited findings.
Anticancer Activity of Pyridine Derivatives
Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including cell proliferation, tubulin polymerization, and kinase activity. The following sections provide a comparative analysis of different classes of pyridine derivatives based on their in vitro anticancer activity.
Pyridine-Urea Derivatives
A series of pyridine-urea derivatives have been synthesized and evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7. The nature of the substituent on the phenyl urea moiety has a significant impact on their anticancer potency.[1][2]
| Compound ID | Substitution Pattern | IC50 (µM) vs. MCF-7 (48h) |
| 8a | 4-Fluorophenyl urea | 7.03 |
| 8b | 4-Chlorophenyl urea | 4.68 |
| 8d | 4-Bromophenyl urea | 3.03 |
| 8e | 4-Iodophenyl urea | 0.22 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 |
| Sorafenib | Multi-kinase inhibitor | 4.50 |
| Data sourced from a study by El-Naggar et al.[1] |
Notably, compound 8e , featuring a 4-iodophenyl urea substitution, exhibited the highest potency, being significantly more active than the standard chemotherapeutic drug Doxorubicin.[1][2]
Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors
Diarylpyridines represent a class of compounds designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor. By replacing the olefinic bridge of CA-4 with a pyridine ring, these derivatives aim to maintain the crucial spatial orientation of the two aromatic rings for binding to the colchicine site on β-tubulin.[3][4]
| Compound ID | A-Ring | B-Ring | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SGC-7901 | Tubulin Polymerization Inhibition IC50 (µM) |
| 10t | 3,4,5-trimethoxyphenyl | Indole | 0.19 | 0.33 | 0.30 | Similar to CA-4 |
| 9p | 3,4,5-trimethoxyphenyl | Naphthalene | 0.047 | 0.09 | Not Reported | Potent, dose-dependent |
| CA-4 | 3,4,5-trimethoxyphenyl | 4-hydroxyphenyl | Potent | Potent | Potent | Potent |
| Data for compound 10t sourced from a study by Yang et al.[3] Data for compound 9p sourced from a study by Yang et al. |
Compound 10t , which incorporates an indole moiety as the B-ring, demonstrated broad-spectrum antiproliferative activity against HeLa, SGC-7901, and MCF-7 cell lines with sub-micromolar IC50 values.[3] Its potent inhibition of tubulin polymerization is comparable to that of CA-4.[3] Compound 9p , with a naphthalene B-ring, also showed highly potent antiproliferative activity.
Pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer. Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of GSK-3β.
| Compound ID | Modifications | GSK-3β Inhibition IC50 (nM) |
| 41 | Pyrrolo[2,3-b]pyridine derivative | 0.22 |
| 46 | Pyrrolo[2,3-b]pyridine derivative | 0.26 |
| 54 | Pyrrolo[2,3-b]pyridine derivative | 0.24 |
| S01 | Pyrrolo[2,3-b]pyridine derivative | 0.35 |
| Data for compounds 41, 46, and 54 sourced from a study by Li et al.[5] Data for compound S01 sourced from a study by Wang et al.[6][7] |
Recent studies have identified several pyrrolo[2,3-b]pyridine derivatives with exceptionally potent GSK-3β inhibitory activities, with IC50 values in the sub-nanomolar range.[5][6][7] These compounds represent promising leads for the development of novel therapeutics targeting GSK-3β.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility and further investigation of these pyridine derivatives.
Synthesis of Diarylpyridine Derivative (10t)
A mixture of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (0.10 mmol), the appropriate indoleboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (0.12 mmol) in a 3:1 mixture of 1,4-dioxane/H₂O (5 mL) is degassed and purged with N₂. The reaction mixture is then irradiated in a microwave reactor at 130 °C for 25 minutes. After cooling, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 80 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diarylpyridine derivative.
Characterization Data for 10t:
-
¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 2.0 Hz, 1H), 8.65 (d, J = 2.0 Hz, 1H), 8.20 (s, 1H), 7.95 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.20-7.10 (m, 2H), 6.80 (s, 2H), 3.95 (s, 6H), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.8, 148.2, 145.1, 139.2, 137.5, 136.8, 132.5, 128.7, 125.4, 122.9, 121.3, 119.8, 111.2, 105.9, 61.1, 56.4.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₂H₂₁N₂O₃: 373.1552; found: 373.1550.
MTT Assay for Anticancer Activity
The in vitro cytotoxic activity of the pyridine derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, SGC-7901) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for 48 or 72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 15% glycerol.
-
Compound Addition: The test compound, a positive control (e.g., colchicine or CA-4), or a negative control (e.g., DMSO) is added to the reaction mixture in a pre-warmed 96-well plate.
-
Monitoring Polymerization: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The increase in fluorescence (using a fluorescent reporter) or absorbance at 340 nm is monitored over time. An increase in signal indicates tubulin polymerization.[4]
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the controls. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[4]
GSK-3β Kinase Inhibition Assay
The inhibitory activity of pyridine derivatives against GSK-3β is determined using a kinase assay kit.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the GSK-3β enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: A detection reagent is added to stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This is often a luminescence-based assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the medicinal chemistry of pyridine derivatives.
Caption: A generalized workflow for the discovery and development of pyridine derivatives as therapeutic agents.
Caption: Mechanism of action of diarylpyridine derivatives as tubulin polymerization inhibitors leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-(Chloromethyl)pyridine Hydrochloride Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(chloromethyl)pyridine hydrochloride derivatives, with a focus on their potential as anticancer agents, particularly as inhibitors of PIM-1 kinase. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. The this compound moiety, in particular, serves as a versatile starting material for the synthesis of a diverse range of compounds. Recent research has highlighted the potential of pyridine-containing molecules as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. One such target of significant interest is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase implicated in cell survival, proliferation, and apoptosis. Overexpression of PIM-1 is associated with a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.
This guide focuses on the derivatives of this compound and their analogs, exploring how structural modifications influence their biological activity, primarily as cytotoxic agents and PIM-1 kinase inhibitors. By presenting a structured comparison of available data, this guide aims to provide a clear overview of the current understanding of the SAR for this class of compounds.
Data Presentation: Comparative Cytotoxicity and PIM-1 Kinase Inhibition
Table 1: Cytotoxic Activity of Pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Core Structure | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 3-Aminomethyl Pyridine Chalcone | 4-OCH₃ on chalcone B-ring | MCF-7 (Breast) | 0.0067 | [1] |
| 4-Cl on chalcone B-ring | A549 (Lung) | >100 | [1] | ||
| 2,4-diCl on chalcone B-ring | A549 (Lung) | 15.2 | [1] | ||
| Series 2 | Pyridine-Urea | 4-Chlorophenyl | MCF-7 (Breast) | 0.22 (48h) | [2] |
| 4-Methoxyphenyl | MCF-7 (Breast) | 2.54 (48h) | [2] | ||
| 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 3.11 (48h) | [2] | ||
| Series 3 | Pyrano[3,2-c]pyridine | Phenyl | MCF-7 (Breast) | 100 | |
| 4-Chlorophenyl | MCF-7 (Breast) | 60 | |||
| 3-Nitrophenyl | MCF-7 (Breast) | 140 |
Table 2: PIM-1 Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound ID | Core Structure | Key Substitutions | PIM-1 IC50 (nM) | Reference |
| Compound A | Pyridyl Carboxamide | Varied aryl and heteroaryl groups | Potent pan-PIM inhibition | [3] |
| Compound B | Pyridone | Phenyl and substituted phenyl groups | 50 | [4] |
| Compound C | Pyridine-based | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl moiety | 14.3 | [5] |
| Staurosporine | (Reference Inhibitor) | - | 16.7 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are methodologies for key assays used in the evaluation of the anticancer activity of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction, which is then converted to a light signal.
Materials:
-
Recombinant PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or a vehicle control (DMSO).
-
Enzyme Addition: Add 2 µL of PIM-1 kinase solution to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of a mixture containing the PIM-1 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal through a coupled luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell survival and proliferation pathways, highlighting its downstream targets and the points of therapeutic intervention.
Caption: PIM-1 Kinase Signaling Pathway.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the typical workflow for screening and evaluating potential anticancer compounds, from initial synthesis to in vitro biological assays.
Caption: Anticancer Drug Screening Workflow.
Conclusion
The exploration of this compound derivatives as potential anticancer agents reveals a promising area of research. The available data, primarily from related pyridine analogs, suggests that modifications to the core structure can significantly impact cytotoxic activity and inhibitory potency against key cancer-related targets like PIM-1 kinase. The presence of specific substituents, such as electron-withdrawing or -donating groups on appended aromatic rings, and the nature of the linker between the pyridine core and other moieties, play a crucial role in determining the biological efficacy.
For future research, a systematic synthesis and evaluation of a focused library of this compound derivatives are warranted to establish a more definitive structure-activity relationship. This will enable the rational design of more potent and selective anticancer agents. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to build upon in their quest for novel cancer therapeutics.
References
- 1. An efficient synthesis, anticancer and antimycobacterial activities of new substituted pyridine based azomethine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105085377A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS Analysis of 3-(Chloromethyl)pyridine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(Chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical industry, often results in a complex mixture of the desired product, unreacted starting materials, and various byproducts. Accurate and reliable analysis of these reaction products is crucial for process optimization, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose. This guide provides an objective comparison of GC-MS with other analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate analytical strategy.
Comparison of Analytical Methods
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds present in the this compound reaction mixture. However, other techniques like High-Performance Liquid Chromatography (HPLC) can also be employed. The choice between these methods depends on the specific analytical requirements, such as the nature of the impurities and the desired level of sensitivity.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Well-suited for non-volatile and thermally labile compounds. |
| Sensitivity | High sensitivity, typically in the picogram (pg) to femtogram (fg) range. | Good sensitivity, typically in the nanogram (ng) to picogram (pg) range. |
| Specificity | Highly specific due to mass spectral data, allowing for confident identification of unknown impurities. | Specificity can be enhanced with detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS). |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.999[1] |
| Accuracy (% Recovery) | 95.0% to 105.0%[1] | 98.0% to 102.0%[1] |
| Precision (% RSD) | ≤ 5.0%[1] | ≤ 2.0%[1] |
Experimental Protocols
GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general procedure for the analysis of a this compound reaction mixture. Optimization of the parameters may be required based on the specific reaction conditions and expected byproducts.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the unknown peaks with a reference library (e.g., NIST) for identification.
-
Quantify the main product and impurities using appropriate calibration standards.
Alternative Method: HPLC Analysis
For non-volatile or thermally labile impurities, HPLC is a suitable alternative.
1. Sample Preparation:
-
Prepare the sample as described for GC-MS analysis, using a mobile phase compatible solvent for dissolution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for pyridine derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at a suitable wavelength (e.g., 260 nm) or MS detection.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for the analysis of this compound reaction products.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
GC-MS is a highly effective technique for the analysis of this compound reaction products, offering excellent sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities. While HPLC provides a robust alternative for non-volatile or thermally sensitive compounds, the detailed structural information provided by mass spectrometry makes GC-MS a preferred method for comprehensive impurity profiling in pharmaceutical development and quality control. The choice of method should be guided by the specific characteristics of the analytes and the overall objectives of the analysis.
References
A Comparative Guide to the Reactivity of Chloromethylpyridine Isomers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of isomeric starting materials is crucial for reaction design, optimization, and the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-chloromethylpyridine in nucleophilic substitution reactions.
Theoretical Reactivity Profile
The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the electron density at the benzylic carbon of the chloromethyl group. This electronic effect, along with steric considerations, dictates the susceptibility of the C-Cl bond to nucleophilic attack.
4-Chloromethylpyridine is generally considered the most reactive of the three isomers. The nitrogen atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M) that stabilizes the transition state of an SN2 reaction. This stabilization arises from the ability of the pyridine ring to delocalize the developing negative charge on the leaving group in the transition state.
2-Chloromethylpyridine is expected to be less reactive than the 4-isomer. While the nitrogen at the 2-position also exerts an electron-withdrawing effect, it is in closer proximity to the reaction center. This proximity can lead to steric hindrance, impeding the backside attack of the nucleophile, which is characteristic of an SN2 reaction. Additionally, the lone pair of electrons on the nitrogen atom can cause electrostatic repulsion with the incoming nucleophile.
3-Chloromethylpyridine is predicted to be the least reactive isomer. In this position, the nitrogen atom's electron-withdrawing inductive effect is weaker compared to the 2- and 4-positions. More importantly, the resonance effect that stabilizes the transition state in the 2- and 4-isomers is absent for the 3-isomer. The negative charge cannot be effectively delocalized onto the nitrogen atom through resonance.
Therefore, the expected order of reactivity in SN2 reactions is:
4-Chloromethylpyridine > 2-Chloromethylpyridine > 3-Chloromethylpyridine
Quantitative Comparison of Reactivity
| Isomer | Relative Rate Constant (k_rel) |
| 2-Chloromethylpyridine | Data not available |
| 3-Chloromethylpyridine | Data not available |
| 4-Chloromethylpyridine | Data not available |
Researchers are encouraged to perform kinetic experiments, as outlined in the experimental protocol section, to populate this table and confirm the theoretical reactivity trend.
Experimental Protocols
To quantitatively determine the relative reactivity of the chloromethylpyridine isomers, a kinetic study of their reaction with a suitable nucleophile (e.g., iodide, piperidine, or a phenoxide) can be performed. The progress of the reaction can be monitored by techniques such as HPLC, GC, or by monitoring the disappearance of a reactant or the appearance of a product using UV-Vis spectroscopy if the species have distinct chromophores.
General Protocol for a Comparative Kinetic Study via HPLC
Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and 4-chloromethylpyridine with a nucleophile (e.g., sodium iodide in acetone).
Materials:
-
2-Chloromethylpyridine hydrochloride
-
3-Chloromethylpyridine hydrochloride
-
4-Chloromethylpyridine hydrochloride
-
Sodium iodide
-
Anhydrous acetone (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each chloromethylpyridine isomer of a known concentration (e.g., 0.1 M) in anhydrous acetone. The free base can be generated from the hydrochloride salt by neutralization with a suitable base (e.g., triethylamine) and subsequent extraction, or used directly if the reaction conditions are suitable.
-
Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.2 M) in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
For each isomer, set up a series of reactions in separate vials.
-
In a typical experiment, add a known volume of the chloromethylpyridine stock solution and the internal standard stock solution to a vial.
-
Equilibrate the vial at a constant temperature (e.g., 25°C) in a water bath.
-
Initiate the reaction by adding a known volume of the pre-equilibrated sodium iodide stock solution. The final concentrations of the reactants should be chosen to ensure the reaction proceeds at a measurable rate.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction and prepare it for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop a suitable gradient or isocratic elution method to separate the reactant (chloromethylpyridine), the product (iodomethylpyridine), and the internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where the compounds of interest absorb.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and the internal standard at each time point.
-
Calculate the concentration of the chloromethylpyridine at each time point using a calibration curve or by relating the peak area ratio to the initial concentration.
-
Plot the natural logarithm of the concentration of the chloromethylpyridine versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear, and the slope will be equal to -kobs.
-
The second-order rate constant (k2) can be determined from the pseudo-first-order rate constant (kobs) and the concentration of the nucleophile: k2 = kobs / [Nucleophile].
-
Compare the k2 values for the three isomers to determine their relative reactivity.
-
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Expected order of SN2 reactivity for chloromethylpyridine isomers.
Caption: Experimental workflow for a comparative kinetic study.
Caption: Key factors governing the SN2 reactivity of chloromethylpyridines.
A Comparative Guide to the Purity Validation of 3-(Chloromethyl)pyridine Hydrochloride by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-(Chloromethyl)pyridine hydrochloride is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for its purity validation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate method.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the most widely utilized method for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Potential impurities in this compound can originate from its synthesis, which often involves the reaction of 3-pyridinemethanol with a chlorinating agent like thionyl chloride. Key potential impurities may include the starting material (3-pyridinemethanol), by-products such as di-3-picolyl ether, and other pyridine derivatives.
A robust RP-HPLC method for the purity analysis of this compound is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Result |
| Purity (Area %) | 99.7% |
| Retention Time | 8.5 minutes |
| Major Impurity 1 (3-pyridinemethanol) | 0.15% (RT ~4.2 min) |
| Major Impurity 2 (Unidentified) | 0.10% (RT ~6.8 min) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary or confirmatory data for purity assessment.
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the use of a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.
TLC is a simple, rapid, and cost-effective qualitative technique for assessing the presence of impurities. While not as quantitative as HPLC or qNMR, it is useful for rapid screening and monitoring reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v).
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 10 mg/mL.
-
Visualization: UV light at 254 nm and staining with an appropriate reagent (e.g., iodine vapor).
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and TLC for the purity validation of this compound.
| Feature | HPLC | GC-MS | qNMR | TLC |
| Quantitation | Excellent | Very Good | Excellent (Absolute) | Poor (Semi-quantitative) |
| Sensitivity | High | Very High | Moderate | Low |
| Specificity | High | Very High | High | Low to Moderate |
| Throughput | Moderate | Moderate | Low | High |
| Instrumentation Cost | High | High | Very High | Low |
| Primary Application | Purity assay, impurity profiling | Volatile impurities, identification | Absolute purity, structural confirmation | Rapid screening, reaction monitoring |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for HPLC purity validation and a logical comparison of the discussed analytical techniques.
Caption: Experimental workflow for the purity validation of this compound by HPLC.
Caption: Comparison of analytical methods for purity determination.
A Researcher's Guide to Bioisosteric Replacements for the Pyridine Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties that contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and enhances aqueous solubility, while the aromatic system allows for crucial π-π stacking interactions with biological targets.[1][2] However, to overcome challenges such as metabolic instability, off-target toxicity, or to improve potency and selectivity, medicinal chemists often employ the strategy of bioisosteric replacement. This guide provides a comparative analysis of common bioisosteric replacements for the pyridine scaffold, supported by quantitative experimental data and detailed methodologies.
I. Classical and Non-Classical Bioisosteres of Pyridine: A Comparative Overview
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. They can be categorized as classical (similar in size and valency) or non-classical (functionally similar but structurally distinct). The following sections detail several key bioisosteric replacements for the pyridine ring, with comparative data to illustrate their impact on biological activity and physicochemical properties.
Pyrimidine: The Close Relative
The pyrimidine ring, with its two nitrogen atoms, is a classic bioisostere of pyridine. The additional nitrogen can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule.
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents demonstrated that both scaffolds can yield potent compounds. In an assay measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, specific pyridine and pyrimidine analogs showed significant inhibitory activity.
Table 1: Comparison of Pyridine vs. Pyrimidine Derivatives as Anti-inflammatory Agents
| Scaffold | Compound | % NO Inhibition at 100 µM | IC₅₀ (µM) |
| Pyridine | 7a | 65.48% | 76.6 |
| Pyridine | 7f | 51.19% | 96.8 |
| Pyrimidine | 9a | 55.95% | 83.1 |
| Pyrimidine | 9d | 61.90% | 88.7 |
Data sourced from a study on pyridine and pyrimidine derivatives as anti-inflammatory agents.
2-Difluoromethylpyridine: A Pyridine-N-Oxide Mimic
Pyridine-N-oxides are often used in drug design, but can be susceptible to metabolic reduction. The 2-difluoromethylpyridine group has emerged as a stable, non-classical bioisostere for pyridine-N-oxide.
A study on quorum sensing inhibitors for Pseudomonas aeruginosa compared a pyridine-N-oxide containing compound (4NPO) with its 2-difluoromethylpyridine bioisosteres. The results showed that the bioisosteric replacement maintained or even improved the inhibitory activity.
Table 2: Comparison of a Pyridine-N-Oxide with 2-Difluoromethylpyridine Bioisosteres as Quorum Sensing Inhibitors
| Compound | Scaffold | Quorum Sensing Inhibition IC₅₀ (µM) | Max. Biofilm Inhibition (%) |
| 4NPO | Pyridine-N-Oxide | 33 ± 1.12 | ~75% |
| 1 | 2-Difluoromethylpyridine | 35 ± 1.12 | ~80% |
| 5 | 2-Difluoromethylpyridine | 19 ± 1.01 | 85% |
| 6 | 2-Difluoromethylpyridine | 27 ± 0.67 | ~80% |
Data sourced from a study on 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.[3]
Saturated Bicyclic Scaffolds: Escaping Flatland
To improve physicochemical properties like solubility and metabolic stability, medicinal chemists sometimes replace the planar aromatic pyridine ring with a saturated, three-dimensional scaffold.
In a compelling example, the pyridine ring of the antihistamine drug Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. This "scaffold hopping" led to a dramatic improvement in key drug-like properties.
Table 3: Comparison of Rupatadine (Pyridine) with its Saturated Bicyclic Bioisostere
| Parameter | Rupatadine (Pyridine Scaffold) | Compound 48 (3-azabicyclo[3.1.1]heptane) |
| Aqueous Solubility (µM) | 29 | 365 |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 |
| Metabolic Stability (t₁/₂ in HLM, min) | 3.2 | 35.7 |
| Intrinsic Clearance (CLᵢₙₜ in HLM, µL/min/mg) | 517 | 47 |
HLM: Human Liver Microsomes. Data sourced from a study on saturated pyridine mimetics.[4]
Benzene and Substituted Benzene Rings: Modulating Basicity and Interactions
While pyridine is often considered a bioisostere of benzene, the reverse is also a common strategy. Replacing a benzene ring with a pyridine ring introduces a basic nitrogen atom, which can form new hydrogen bonds and alter solubility.
In the development of the c-Met kinase inhibitor Cabozantinib, researchers explored replacing the central benzene ring with both an unsubstituted pyridine and a trimethylpyridine ring. The results highlighted the profound impact of this substitution on inhibitory activity.
Table 4: Comparison of Benzene vs. Pyridine Bioisosteres in a c-Met Kinase Inhibitor
| Compound | Central Scaffold | c-Met Inhibition at 1 µM | c-Met IC₅₀ (nM) |
| Cabozantinib | Benzene | >95% | 5.4 |
| 3 | Trimethylpyridine | 3.8% | >1000 |
| 4 | Pyridine | 94.3% | 4.9 |
Data sourced from a study on novel pyridine bioisosteres of Cabozantinib.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
c-Met Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds against c-Met kinase.
-
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Stop/Detection Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM EDTA, 0.01% Tween-20)
-
384-well assay plates
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute these solutions in Kinase Buffer to a 4x final concentration.
-
Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the assay plate wells. Include positive (no inhibitor) and negative (high concentration of a known inhibitor or no enzyme) controls.
-
Enzyme Addition: Dilute the c-Met kinase in Kinase Buffer to a 4x working concentration and add 5 µL to all wells except the negative controls.
-
Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume is 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Prepare a Stop/Detection mix containing the Eu-Ab in Stop/Detection Buffer. Add 10 µL of this mix to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Quorum Sensing Inhibition Assay (P. aeruginosa)
This protocol utilizes a reporter strain of P. aeruginosa to quantify the inhibition of quorum sensing.
-
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1 with a lasB-lacZ fusion)
-
Luria-Bertani (LB) broth
-
Test compound stock solution in DMSO
-
96-well microtiter plates
-
β-Galactosidase assay reagents (e.g., ONPG)
-
-
Procedure:
-
Culture Preparation: Inoculate an overnight culture of the reporter strain at 37°C with shaking. Dilute the culture to an OD₆₀₀ of ~0.05 in fresh LB broth.
-
Plate Setup: Add 180 µL of the diluted culture to each well of a 96-well plate.
-
Compound Addition: Add 20 µL of the test compound at various concentrations to the wells. Include a solvent control (DMSO).
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Reporter Gene Assay: Perform a β-galactosidase assay according to standard protocols to measure the expression of the lacZ reporter gene.
-
Data Analysis: Calculate the percentage of inhibition relative to the solvent control to determine the IC₅₀ value.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound
-
Acetonitrile with an internal standard
-
Incubator/shaking water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the test compound (at a final concentration of, e.g., 1 µM) and the NADPH regenerating system to initiate the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Kinetic Solubility Assay (Nephelometric Method)
This high-throughput assay determines the kinetic solubility of a compound.
-
Materials:
-
Test compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well plates
-
Nephelometer
-
-
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add PBS to each well to achieve the desired final compound concentration.
-
Incubation: Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
-
LogD Measurement (Shake-Flask Method)
This method determines the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.
-
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
Vials
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Preparation: Add equal volumes of the pre-saturated 1-octanol and buffer to a vial.
-
Compound Addition: Add the test compound to the vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
III. Visualizing Bioisosteric Replacement Strategies
The following diagrams illustrate the concept of bioisosteric replacement and a typical workflow in drug discovery where this strategy is employed.
Caption: Common bioisosteric replacements for the pyridine scaffold.
Caption: Role of bioisosterism in a drug discovery workflow.
References
A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents
In the quest for more effective and safer anti-inflammatory drugs, both pyridine and pyrimidine derivatives have garnered significant attention from the scientific community. These nitrogen-containing heterocyclic compounds form the structural core of numerous biologically active molecules and have demonstrated considerable potential in modulating the inflammatory response. This guide provides a detailed comparative study of their efficacy as anti-inflammatory agents, supported by experimental data, methodologies, and an exploration of their mechanisms of action.
At a Glance: Pyridine vs. Pyrimidine Derivatives
| Feature | Pyridine Derivatives | Pyrimidine Derivatives |
| Core Structure | A six-membered aromatic ring with one nitrogen atom. | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. |
| Primary Anti-Inflammatory Mechanisms | Inhibition of cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and modulation of signaling pathways like NF-κB.[1][2] | Inhibition of COX enzymes (often with selectivity for COX-2), NO production, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[3][4] They also modulate NF-κB and MAPK signaling pathways.[1] |
| Reported Efficacy | Various derivatives have shown potent anti-inflammatory effects, with some demonstrating activity comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] | A broad spectrum of pyrimidine derivatives has been synthesized, with many exhibiting potent anti-inflammatory activities.[3][8][9] Several pyrimidine-based drugs are already in clinical use for inflammatory conditions.[3] |
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of pyridine and pyrimidine derivatives has been quantified in numerous preclinical studies. The following tables summarize key data from in vitro and in vivo experiments to provide a direct comparison of their performance.
In Vitro Anti-Inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [2]
| Compound Class | Representative Compound | % NO Inhibition | IC50 (µM) |
| Pyridine | Compound 7a | 65.48% | 76.6 |
| Pyridine | Compound 7f | 51.19% | 96.8 |
| Pyrimidine | Compound 9d | 61.90% | 88.7 |
| Pyrimidine | Compound 9a | 55.95% | 83.1 |
Table 2: Cyclooxygenase (COX) Enzyme Inhibition
| Compound Class | Representative Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Pyridine-Pyrimidine Hybrid | Compound 9d | >100 | 0.54 | >185 | [10] |
| Pyrimidine | Compound 5 | - | 0.04 ± 0.09 | - | [3] |
| Pyrimidine | Compound 6 | - | 0.04 ± 0.02 | - | [3] |
| Pyrimidine | L1 | - | Comparable to Meloxicam | High | [4] |
| Pyrimidine | L2 | - | Comparable to Meloxicam | High | [4] |
| Pyridine | Compound 3f | 21.8 | 9.2 | 2.37 | [11] |
| Reference Drug | Celecoxib | - | 1.11 | 5.12 | [10] |
| Reference Drug | Celecoxib | - | 0.04 ± 0.01 | - | [3] |
In Vivo Anti-Inflammatory Activity
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound Class | Representative Compound/Dose | % Inhibition of Edema | Time Point | Reference |
| Pyridine | Compound 5h | 54.37% | 6 h | [6] |
| Pyridine | Compound 5g | 52.80% | 3 h | [6] |
| Pyridine-Pyrimidine Hybrid | Compound 9d | Potent activity | - | [10][12] |
| Pyrimidine | - | 47.6% | - | [8] |
| Thiazolo[4,5-b]pyridines | Multiple Derivatives | Considerable effects, some exceeding Ibuprofen | - | [5] |
| Reference Drug | Diclofenac | 20.79% | 6 h | [6] |
| Reference Drug | Phenylbutazone | 48.8% | - | [8] |
Mechanism of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of both pyridine and pyrimidine derivatives are largely attributed to their ability to interfere with key signaling pathways involved in the inflammatory cascade. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Both pyridine and pyrimidine derivatives have been shown to inhibit this pathway, thereby downregulating the expression of these inflammatory mediators.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro: Nitric Oxide (NO) Inhibition Assay[2]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, with the exception of the control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated group. The IC50 value is determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats[5][6][8]
-
Animal Model: Wistar or Sprague-Dawley rats of a specific weight range are used.
-
Acclimatization: The animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac), and test groups for different doses of the pyridine or pyrimidine derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
Both pyridine and pyrimidine derivatives stand out as promising scaffolds for the development of novel anti-inflammatory agents. The available data suggests that both classes of compounds can exhibit potent activity, often through the inhibition of key inflammatory mediators like NO and COX enzymes, and by modulating critical signaling pathways such as NF-κB.
While direct, large-scale comparative studies are still emerging, the existing evidence indicates that specific derivatives from both families can surpass the efficacy of some standard NSAIDs in preclinical models. The choice between a pyridine or pyrimidine core for future drug design will likely depend on the desired selectivity, pharmacokinetic properties, and the specific inflammatory condition being targeted. Further research, including more head-to-head comparative studies and clinical trials, is necessary to fully elucidate their therapeutic potential and establish their place in the management of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JU | Design and construction of novel pyridine-pyrimidine [aljouf-demo.accessapp.tn]
A Comparative Guide to the Mutagenicity of Chloromethylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Genotoxic Potential of Chloromethylpyridine Isomers and Key Alternatives, Supported by Experimental Data.
The introduction of a chloromethyl group to a pyridine ring is a common synthetic step in the development of novel pharmaceuticals and other specialty chemicals. However, this structural motif can also impart genotoxic properties, raising safety concerns. This guide provides a comparative assessment of the mutagenicity of chloromethylpyridine compounds and several less hazardous alternatives. The data presented herein is intended to aid researchers in making informed decisions during lead optimization and candidate selection.
Comparative Mutagenicity Data
The following table summarizes publicly available mutagenicity data for chloromethylpyridine isomers and selected non-chlorinated pyridine analogs. The data is compiled from standardized genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vivo micronucleus assay, and the in vitro chromosomal aberration test.
| Compound | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result | Reference |
| 2-Chloromethylpyridine HCl | S. typhimurium TA100 | With & Without | 100 - 10000 µ g/plate | Positive | [1][2] |
| Mouse Bone Marrow Micronucleus | N/A | 15 - 60 mg/kg | Negative | [1] | |
| 3-Chloromethylpyridine HCl | S. typhimurium TA100 | With & Without | 33 - 3333 µ g/plate | Positive | [2] |
| Mouse Bone Marrow Micronucleus | N/A | 37.5 - 150 mg/kg | Negative | [2] | |
| 4-Chloromethylpyridine HCl | Data Not Available | N/A | N/A | N/A | [3][4][5] |
| 2-Aminopyridine | S. typhimurium TA98, TA100, TA1535, TA1537 | With & Without | Up to 10000 µ g/plate | Negative | [6] |
| 3-Aminopyridine | S. typhimurium TA98 | With (and norharman) | 200 µ g/plate | Positive | [6][7] |
| E. coli WP2 uvrA | N/A | Not Specified | Negative | [6] | |
| 4-Aminopyridine | Data Not Available | N/A | N/A | N/A | |
| Pyridine-N-oxide | V79 Cells (Chromosomal Aberration) | Without | Not Specified | Negative | [8] |
| 2-Hydroxymethylpyridine | Data Not Available | N/A | N/A | N/A | [9] |
| 3-Hydroxymethylpyridine | Data Not Available | N/A | N/A | N/A | [1] |
Note: The absence of data for a particular compound or assay does not necessarily indicate a lack of mutagenic potential. Further testing may be required for a comprehensive risk assessment.
Experimental Protocols
Detailed methodologies for the key mutagenicity assays cited in this guide are outlined below. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by utilizing bacteria.[10][11] It is a biological assay that tests a chemical's ability to induce mutations in the DNA of the test organism.[10][11]
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis.[12][13][14] The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[12][13][14]
Procedure:
-
Strain Selection: At least five strains of bacteria are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or WP2 (pKM101), to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenates. This is to determine if the compound itself or its metabolites are mutagenic.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in living animals, typically rodents.[3][7][15]
Principle: This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated immature erythrocytes (polychromatic erythrocytes) in treated animals indicates induced chromosome damage.[3][7][15]
Procedure:
-
Animal Selection and Dosing: Healthy young adult rodents (mice or rats) are used. The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a minimum of three dose levels, along with negative and positive controls.[16]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final administration of the test substance (typically 24 and 48 hours).
-
Slide Preparation and Staining: Smears of bone marrow or peripheral blood are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Scoring: A statistically significant number of polychromatic erythrocytes (typically at least 4000 per animal) are analyzed for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each animal. A substance is considered positive if it induces a dose-related increase in the frequency of micronucleated cells and/or a statistically significant increase at one or more dose levels compared to the negative control.[17]
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
The in vitro chromosomal aberration test is designed to identify agents that cause structural changes to chromosomes in cultured mammalian cells.[6][14][16][18]
Principle: Cultured mammalian cells are exposed to a test substance, and then cells arrested in metaphase are examined for chromosomal abnormalities such as breaks, gaps, and exchanges.
Procedure:
-
Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[19]
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period. A short treatment (3-6 hours) with and without S9, and a long treatment (continuous for about 1.5 normal cell cycle lengths) without S9 are typically performed.[19]
-
Harvest and Slide Preparation: After exposure, a metaphase-arresting agent (e.g., colcemid) is added to the cultures. Cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: The slides are stained, and metaphase cells are analyzed microscopically for the presence of structural and numerical chromosomal aberrations.
-
Data Evaluation: A substance is considered to cause chromosomal aberrations if it produces a concentration-dependent increase in the number of cells with aberrations or a reproducible, statistically significant increase at one or more concentrations.[20]
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the logical relationships in mutagenicity assessment, the following diagrams are provided.
Caption: Generalized workflow for key in vitro and in vivo mutagenicity assays.
Caption: Logical relationship of mutagenicity assays to assess genotoxic potential.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Chloromethylpyridine hydrochloride (6959-48-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 3. 4-(Chloromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. Comutagenic effect of norharman with aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 393331 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soci.org [soci.org]
- 12. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. rivm.nl [rivm.nl]
- 16. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. genedirex.com [genedirex.com]
- 20. itia.info [itia.info]
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)pyridine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(Chloromethyl)pyridine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This compound is a hazardous chemical that requires careful handling and adherence to specific disposal protocols. This guide provides detailed, step-by-step procedures to ensure the safe management of this compound waste, fostering a culture of safety and building trust in laboratory operations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
A comprehensive understanding and consistent use of appropriate personal protective equipment are the first line of defense against accidental exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and fine particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2][3] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or in situations where ventilation is inadequate. | To prevent inhalation of dust or vapors. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation.[4] Place the collected material into a designated, labeled, and sealed container for hazardous waste. The spill area should then be decontaminated.
-
Large Spills: In the case of a significant spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Container Management
Proper segregation and containment of hazardous waste are fundamental to safe disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with pyridine derivatives; high-density polyethylene (HDPE) is a suitable option.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Corrosive, Toxic).
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong bases.[2]
On-Site Neutralization Protocol for Small Quantities
For researchers who generate small quantities of this compound waste, a carefully controlled neutralization procedure can be a viable preliminary step before collection by EHS. This procedure aims to reduce the immediate hazards of the compound. This should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Objective: To neutralize the acidic and reactive nature of this compound by converting it to a less hazardous form. The hydrochloride salt will be neutralized, and the chloromethyl group can be hydrolyzed under basic conditions.
Materials:
-
Waste this compound
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 5-10%)
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Dilution: Slowly and carefully add the this compound waste to a beaker containing a significant excess of cold water (e.g., 1 part waste to at least 10 parts water) with stirring. This dilution helps to control the heat generated during neutralization.
-
Neutralization: While continuously stirring, slowly add the sodium bicarbonate or sodium carbonate solution to the diluted waste. The addition of a basic solution will neutralize the hydrochloride. Effervescence (release of CO₂ gas) will occur, so add the base slowly to avoid excessive foaming.[6]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is neutral (approximately 7).
-
Hydrolysis (Optional but Recommended): After neutralization, continue stirring the solution at room temperature for several hours to promote the hydrolysis of the chloromethyl group to a hydroxymethyl group. This further reduces the reactivity of the compound.
-
Final Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department. Even after neutralization, the solution may contain pyridine derivatives and should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance
Disposal of this compound must comply with all local, state, and federal regulations.[5] In the United States, pyridine and its derivatives are listed as hazardous wastes by the Environmental Protection Agency (EPA).[7][8] It is the responsibility of the waste generator to ensure that all disposal practices are in full compliance with these regulations. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. quora.com [quora.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 3-(Chloromethyl)pyridine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical, immediate safety and logistical guidance for 3-(Chloromethyl)pyridine hydrochloride (CAS No: 6959-48-4), a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary: this compound is a hazardous substance that is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[1][2][3] It is also suspected of causing genetic defects and cancer and may cause an allergic skin reaction.[1] This compound is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or butyl rubber gloves.[5][6] | Fully-buttoned lab coat.[6] | Use in a chemical fume hood. If not available, a NIOSH-approved respirator with particulate filter (type P3) is necessary.[7] |
| Solution Preparation | Chemical splash goggles.[4] | Nitrile or butyl rubber gloves.[5][6] | Laboratory coat.[4] | Work within a chemical fume hood.[4] |
| Conducting Reactions | Chemical splash goggles and a face shield.[4] | Nitrile or butyl rubber gloves.[5][6] | Chemical-resistant laboratory coat or apron.[1][4] | Work within a certified chemical fume hood.[6] |
| Handling Spills | Chemical splash goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | PVC apron or a chemical-resistant suit may be required for severe exposure.[1] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
| Waste Disposal | Chemical splash goggles.[4] | Nitrile or butyl rubber gloves.[4] | Laboratory coat.[4] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] |
An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[1][6]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is available and has been reviewed by all personnel involved.
-
Work must be conducted in a properly functioning and certified laboratory chemical fume hood.[6]
-
Ensure the designated work area is clean and free of incompatible materials, such as strong oxidizing agents and strong acids.[8]
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[1][6]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above for the specific task.
-
Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.
3. Handling the Compound:
-
When handling the solid, use techniques that minimize the generation of dust.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Keep containers of this compound securely sealed when not in use.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
4. Storage:
-
Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Store away from incompatible materials and foodstuffs.[1]
-
The storage area should be a designated corrosives area.[2]
Emergency and Disposal Plans
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, clean up spills immediately.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Sweep or vacuum the spilled material into a clean, labeled, and sealed container for hazardous waste disposal.[1]
-
Flush the spill area with water.[1]
-
-
Large Spills:
-
Immediately evacuate the area and secure it.
-
Contact your institution's emergency response team or local emergency services.[6]
-
First Aid Measures:
The following table outlines immediate first aid measures for different routes of exposure.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[1] Quickly remove all contaminated clothing.[1] Wash skin and hair with running water.[1] Seek medical attention.[1][2] |
| Inhalation | Remove the person from the contaminated area to fresh air.[1] Lay the patient down and keep them warm and rested.[1] If breathing has stopped, apply artificial respiration.[1] Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth thoroughly with water.[2][3] Do NOT induce vomiting.[2][3] If the person is conscious, give a small amount of water to drink. Call a poison control center or doctor immediately for treatment advice.[1][3] |
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[1]
-
Collect waste in a properly labeled, sealed, and compatible container.[6]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3]
-
Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound, 25G | Labscoop [labscoop.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
